3-Hydroxy Agomelatine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBBOOVHTBZRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of 3-Hydroxy Agomelatine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy Agomelatine (B1665654) is a primary active metabolite of the novel antidepressant agomelatine. Agomelatine's unique pharmacological profile as a melatonergic (MT1/MT2) receptor agonist and a serotonin (B10506) 5-HT2C receptor antagonist has established it as a significant therapeutic agent for major depressive disorder. Understanding the discovery, synthesis, isolation, and biological activity of its metabolites is crucial for a comprehensive grasp of its mechanism of action, pharmacokinetics, and potential drug-drug interactions. This technical guide provides a detailed overview of 3-Hydroxy Agomelatine, focusing on its discovery, methods for its isolation, a plausible synthetic pathway, and its characterized biological activity.
Discovery of this compound
The discovery of this compound is intrinsically linked to the metabolic studies of its parent compound, agomelatine. Following oral administration, agomelatine undergoes extensive first-pass metabolism, primarily in the liver. Early investigations into its metabolic fate identified hydroxylation and demethylation as the main biotransformation pathways.
This compound is formed through the hydroxylation of the naphthalene (B1677914) ring of agomelatine. This metabolic reaction is predominantly catalyzed by the cytochrome P450 isoenzyme CYP1A2, with minor contributions from CYP2C9 and CYP2C19. The identification of this metabolite was achieved through in vitro studies using human liver microsomes and subsequently confirmed by in vivo studies analyzing plasma and urine samples from individuals administered agomelatine. These studies utilized advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to isolate and structurally elucidate the metabolites.
Biological Activity
This compound has been characterized as a 5-HT2C receptor antagonist, similar to its parent compound, agomelatine. However, its affinity for the 5-HT2C receptor is lower than that of agomelatine. Despite its reduced potency, its formation as a major metabolite suggests it may contribute to the overall pharmacological effects of agomelatine.
Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| Ki | 1.8 µM | 5-HT2C Receptor | [Chagraoui et al., 2003] |
| IC50 | 3.2 µM | 5-HT2C Receptor | [Chagraoui et al., 2003] |
| Molecular Formula | C15H17NO3 | - | PubChem |
| Molecular Weight | 259.30 g/mol | - | PubChem |
Spectroscopic Data
1H NMR (Nuclear Magnetic Resonance) Data: Note: The following is a representative spectrum obtained from a commercial supplier and may vary slightly depending on the solvent and instrument used.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.01 | s | 1H | Ar-H |
| 7.63 | d, J=8.7 Hz | 1H | Ar-H |
| 7.14 | d, J=8.7 Hz | 1H | Ar-H |
| 7.08 | s | 1H | Ar-H |
| 6.94 | s | 1H | Ar-H |
| 6.09 | s | 1H | Ar-OH |
| 3.89 | s | 3H | -OCH3 |
| 3.55 | q, J=6.9 Hz | 2H | -CH2-NH |
| 3.14 | t, J=7.0 Hz | 2H | Ar-CH2- |
| 1.88 | s | 3H | -C(O)CH3 |
Mass Spectrometry (MS) Data:
-
LC-MS (ESI+): m/z 260.1 [M+H]+
Experimental Protocols
In Vitro Metabolism and Isolation of this compound from Human Liver Microsomes
This protocol describes a general method for the in vitro metabolism of agomelatine to produce this compound and its subsequent extraction for analysis.
Materials:
-
Human Liver Microsomes (HLMs)
-
Agomelatine
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ethyl acetate
-
Incubator/shaker at 37°C
-
Centrifuge
-
HPLC-MS system
Protocol:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and agomelatine (final concentration ~10 µM).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture for 60 minutes at 37°C with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate the microsomal proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a new tube. Add an equal volume of ethyl acetate, vortex for 1 minute, and centrifuge at 5,000 rpm for 5 minutes to separate the layers.
-
Sample Preparation for Analysis: Carefully collect the organic (upper) layer containing the metabolites. Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable mobile phase for HPLC-MS analysis.
-
Analysis: Inject the reconstituted sample into an HPLC-MS system for the identification and quantification of this compound. A C18 column is typically used with a gradient elution of water and acetonitrile containing a small amount of formic acid.
Proposed Synthesis of this compound
Plausible Synthetic Workflow:
Structural Elucidation of 3-Hydroxy Agomelatine: A Technical Guide
Disclaimer: This technical guide provides a framework for the structural elucidation of 3-Hydroxy Agomelatine (B1665654), a primary metabolite of the antidepressant agomelatine. Due to the limited availability of specific, publicly accessible experimental data for 3-Hydroxy Agomelatine, this document outlines the established analytical methodologies and presents predicted spectroscopic data based on the known structure of the parent compound and general principles of chemical spectroscopy. The experimental protocols described are representative of standard procedures for metabolite characterization.
Introduction
Agomelatine, N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide, is an antidepressant with a unique pharmacological profile, acting as an agonist at melatonergic MT1 and MT2 receptors and an antagonist at the 5-HT2C receptor. Following administration, agomelatine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP1A2. One of the major metabolites formed is this compound, through aromatic hydroxylation. The structural integrity and characterization of this metabolite are crucial for understanding its pharmacological and toxicological profile, as well as for regulatory purposes in drug development.
This guide details the typical analytical workflow and spectroscopic techniques employed for the complete structural elucidation of this compound.
Predicted Physicochemical Properties
Based on its chemical structure, the fundamental properties of this compound are presented in Table 1.
| Property | Value | Reference |
| Chemical Name | N-[2-(3-hydroxy-7-methoxy-1-naphthalenyl)ethyl]acetamide | [1] |
| Synonyms | S-21540, Agomelatine Impurity 7 | [1] |
| CAS Number | 166526-99-4 | [1][2][3] |
| Molecular Formula | C₁₅H₁₇NO₃ | [1][2][3] |
| Molecular Weight | 259.30 g/mol | [1] |
| Appearance | Predicted to be an off-white to light brown solid | [2] |
Methodologies for Structural Elucidation
The comprehensive structural characterization of a metabolite like this compound involves its isolation and purification, followed by the application of various spectroscopic and spectrometric techniques.
Experimental Protocols
3.1.1 Synthesis and Isolation of this compound (Representative Protocol)
A specific, detailed synthesis protocol for this compound is not widely published. However, a common approach would involve the chemical synthesis of agomelatine followed by a regioselective hydroxylation, or a multi-step synthesis starting from a pre-hydroxylated naphthalene (B1677914) precursor.
General Synthesis Steps:
-
Starting Material: 7-methoxy-1-tetralone (B20472) is a common precursor for agomelatine synthesis.[4]
-
Introduction of the Ethylamine Side Chain: This can be achieved through various synthetic routes, often involving the formation of an intermediate such as (7-methoxy-1-naphthyl)acetonitrile.[4]
-
Reduction and Acetylation: The nitrile group is reduced to a primary amine, which is then acetylated to form the acetamide (B32628) side chain of agomelatine.[4]
-
Hydroxylation: A regioselective hydroxylation at the 3-position of the naphthalene ring would be the final step to yield this compound. This can be a challenging step and may require specific catalysts or protecting group strategies.
Purification:
-
The synthesized this compound would be purified using techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a high-purity standard for analytical characterization.
3.1.2 Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. 2D NMR techniques like COSY, HSQC, and HMBC would be employed to confirm the structure and assign all proton and carbon signals unequivocally.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) would be used to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) would be performed to study the fragmentation pattern, providing further structural confirmation.
-
Infrared (IR) Spectroscopy: An FT-IR spectrum would be recorded using a KBr pellet or as a thin film to identify characteristic functional groups.
-
UV-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum would be obtained by dissolving the compound in a suitable solvent (e.g., methanol (B129727) or ethanol) to determine its absorption maxima.
-
X-ray Crystallography: Single crystals of this compound, if obtainable, would be analyzed by X-ray diffraction to determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.
Spectroscopic Data and Interpretation
The following tables present the predicted spectroscopic data for this compound. These predictions are based on the known structure of agomelatine and established chemical shift and fragmentation principles.
Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | s | 1H | Ar-OH |
| ~8.0 | t | 1H | -NH |
| ~7.7 | d | 1H | H-8 |
| ~7.3 | d | 1H | H-5 |
| ~7.2 | s | 1H | H-4 |
| ~7.1 | dd | 1H | H-6 |
| ~6.9 | s | 1H | H-2 |
| ~3.9 | s | 3H | -OCH₃ |
| ~3.4 | q | 2H | -CH₂-NH |
| ~3.1 | t | 2H | Ar-CH₂- |
| ~1.8 | s | 3H | -C(O)CH₃ |
Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~169.0 | C=O |
| ~157.0 | C-7 |
| ~155.0 | C-3 |
| ~135.0 | C-4a |
| ~130.0 | C-1 |
| ~128.0 | C-8a |
| ~125.0 | C-5 |
| ~120.0 | C-8 |
| ~118.0 | C-6 |
| ~106.0 | C-2 |
| ~105.0 | C-4 |
| ~55.0 | -OCH₃ |
| ~40.0 | -CH₂-NH |
| ~29.0 | Ar-CH₂- |
| ~22.0 | -C(O)CH₃ |
Predicted Mass Spectrometry Data
Table 4: Predicted High-Resolution Mass and Fragmentation for this compound
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 260.1281 | Protonated molecular ion |
| [M+Na]⁺ | 282.1100 | Sodium adduct |
| Fragment 1 | 201.0859 | Loss of acetamide (-NHCOCH₃) |
| Fragment 2 | 186.0624 | Further loss of a methyl radical (·CH₃) from Fragment 1 |
Predicted Infrared (IR) and UV-Visible Data
Table 5: Predicted IR and UV-Vis Data for this compound
| Technique | Wavenumber (cm⁻¹) / Wavelength (λ, nm) | Assignment |
| FT-IR | ~3400-3200 (broad) | O-H and N-H stretching |
| ~3050 | Aromatic C-H stretching | |
| ~2950 | Aliphatic C-H stretching | |
| ~1640 | C=O stretching (Amide I) | |
| ~1550 | N-H bending (Amide II) | |
| ~1250 | C-O stretching (aryl ether) | |
| UV-Vis | ~230, ~290 | π → π* transitions of the naphthalene ring system |
Visualizations
Metabolic Pathway of Agomelatine to this compound
References
- 1. N-(2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl)acetamide | C15H17NO3 | CID 10400344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 166526-99-4 [amp.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]
Physicochemical Properties of 3-Hydroxy Agomelatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy Agomelatine (B1665654) is a principal active metabolite of agomelatine, a novel antidepressant with a unique pharmacological profile, acting as both a melatonergic (MT1/MT2) receptor agonist and a serotonin (B10506) 5-HT2C receptor antagonist. The physicochemical properties of this metabolite are crucial for understanding its absorption, distribution, metabolism, excretion (ADME), and overall pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 3-Hydroxy Agomelatine, detailed experimental protocols for their determination, and a visualization of its relevant biological pathways.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₃ | PubChem |
| Molecular Weight | 259.30 g/mol | PubChem |
| Appearance | Off-white to light brown solid | MedChemExpress[1] |
| Melting Point | Not experimentally determined; likely higher than agomelatine (108 °C) due to the hydroxyl group. | Inferred |
| Boiling Point | 545.8 ± 40.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.190 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | 9.85 ± 0.40 (Predicted, basic); ~10 (Predicted, acidic - phenolic hydroxyl) | ChemicalBook[2] |
| LogP | Not experimentally determined; predicted to be lower than agomelatine (~2.5) due to increased polarity from the hydroxyl group. | Inferred |
| Aqueous Solubility | Sparingly soluble in aqueous buffers. Solubility is expected to be pH-dependent. | Inferred from agomelatine data[3][4][5] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point
Methodology: The melting point can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of this compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.
Determination of Aqueous Solubility
Methodology (Shake-Flask Method): An excess amount of this compound is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 phosphate-buffered saline) in a sealed flask. The flask is then agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9]
Determination of Partition Coefficient (LogP)
Methodology (Shake-Flask Method): A solution of this compound of known concentration is prepared in one of the two immiscible solvents (typically n-octanol and water). A known volume of this solution is then mixed with a known volume of the second solvent in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely. The concentration of this compound in each phase is then determined using a suitable analytical technique like HPLC-UV. The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[10]
Determination of pKa
Methodology (Potentiometric Titration): A solution of this compound in water or a co-solvent system (if solubility is low) is prepared. The solution is then titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa value is determined from the titration curve, typically as the pH at which half of the compound is ionized. For compounds with multiple ionizable groups, multiple inflection points may be observed.
Signaling and Metabolic Pathways
The pharmacological effects of agomelatine and its metabolites are primarily mediated through their interaction with melatonin (B1676174) and serotonin receptors, and their metabolism is predominantly carried out by cytochrome P450 enzymes.
Agomelatine Metabolism
Agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2 and, to a lesser extent, CYP2C9 and CYP2C19.[3][11][12][13][14] This metabolic process leads to the formation of hydroxylated and demethylated metabolites, with this compound being one of the major products.
Caption: Metabolic pathway of Agomelatine.
Melatonin Receptor (MT1/MT2) Signaling
As a melatonergic agonist, agomelatine and its active metabolites activate MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). This activation primarily leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling cascades.[15][16][17][18][19]
Caption: Agonist-activated melatonin receptor signaling.
5-HT2C Receptor Signaling
Agomelatine and, to a lesser extent, this compound, act as antagonists at the 5-HT2C receptor, another GPCR. Blockade of this receptor prevents the serotonin-induced activation of phospholipase C (PLC), which in turn reduces the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium and protein kinase C (PKC) activation.[20][21][22][23][24] This antagonism is thought to contribute to the antidepressant effects by increasing dopamine (B1211576) and norepinephrine (B1679862) release in the prefrontal cortex.
Caption: Antagonist action at the 5-HT2C receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jst-ud.vn [jst-ud.vn]
- 6. lifechemicals.com [lifechemicals.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of agomelatine and imipramine on liver cytochrome P450 during chronic mild stress (CMS) in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Physiological effects of melatonin: role of melatonin receptors and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
The Central Role of 3-Hydroxy Agomelatine in the Metabolic Fate of Agomelatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agomelatine (B1665654), an atypical antidepressant, exerts its therapeutic effects through a unique neuropharmacological profile as a potent agonist of melatonergic (MT1/MT2) receptors and an antagonist of serotonergic 5-HT2C receptors. Its clinical use is profoundly influenced by its metabolic pathway, which is dominated by the formation of hydroxylated and demethylated derivatives. This technical guide provides an in-depth examination of 3-hydroxy agomelatine, a major metabolite of agomelatine. We will explore its formation, pharmacokinetic profile, pharmacological activity, and the analytical methodologies used for its quantification. This guide synthesizes current data to offer a comprehensive resource for professionals in pharmacology and drug development.
Introduction to Agomelatine
Agomelatine is licensed for the treatment of major depressive disorder and has shown efficacy in generalized anxiety disorder.[1] Its mechanism of action, which involves the resynchronization of circadian rhythms and enhancement of dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex, distinguishes it from traditional monoamine-based antidepressants.[2][3] However, agomelatine undergoes extensive first-pass metabolism in the liver, resulting in low absolute bioavailability (<5%).[3] Understanding the metabolic pathways and the resulting metabolites is therefore critical for a complete comprehension of its pharmacology and for ensuring its safe and effective use.
The Metabolism of Agomelatine: Formation of this compound
Agomelatine is almost entirely metabolized by hepatic cytochrome P450 (CYP) isoenzymes before its excretion.[4] The primary metabolic routes are hydroxylation and demethylation.
Phase I Metabolism: Approximately 90% of agomelatine's metabolism is mediated by the CYP1A2 isoenzyme, with the remaining 10% handled by CYP2C9 and CYP2C19 .[5] The two most significant metabolic pathways are 3-hydroxylation and 7-O-demethylation.[6] In vitro studies using human liver microsomes have confirmed that CYP1A2 is the crucial enzyme responsible for the formation of This compound .[6]
Phase II Metabolism: Following Phase I hydroxylation, the metabolites of agomelatine, including this compound, are rapidly conjugated, principally through glucuronidation , to form more water-soluble compounds that are readily eliminated.[4][6] These glucuronide conjugates are then excreted, primarily in the urine, accounting for about 80% of the administered dose.[3] While the process of glucuronidation is well-established for agomelatine metabolites, the specific UDP-glucuronosyltransferase (UGT) enzyme isoforms responsible for the conjugation of this compound are not definitively identified in the available literature.
Figure 1. Metabolic Pathway of Agomelatine.
Pharmacological Activity of this compound
The major metabolites of agomelatine, including this compound, are considered to be pharmacologically inactive or significantly less active than the parent compound.[5][7] This ensures that the therapeutic effects are attributable to agomelatine itself.
Studies have shown that this compound has a substantially lower affinity for the 5-HT2C receptor compared to agomelatine.[8] It also demonstrates only moderate affinity for the melatonergic MT1 and MT2 receptors.[6] Consequently, these metabolites do not contribute significantly to the antidepressant or circadian-regulating effects of the drug.[6][8]
Table 1: Receptor Binding Affinity
| Compound | Receptor | Affinity (Ki) |
|---|---|---|
| Agomelatine | 5-HT2C | 0.21 µM[8] |
| This compound | 5-HT2C | 1.8 µM[8] |
| Agomelatine | MT1 / MT2 | High Affinity (Potent Agonist) |
| This compound | MT1 / MT2 | Moderate Affinity[6] |
Pharmacokinetic Profile
Following oral administration of a 25 mg dose of agomelatine, both the parent drug and its major metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine, can be quantified in plasma. Due to extensive first-pass metabolism, the systemic exposure to the metabolites is substantial. Data from a bioequivalence study in healthy Chinese volunteers provides insight into the pharmacokinetic parameters of this compound.
Table 2: Pharmacokinetic Parameters (Single 25 mg Oral Dose)
| Analyte | Cmax (ng/mL) | AUC0–t (ng·h/mL) | AUC0–∞ (ng·h/mL) |
|---|---|---|---|
| Agomelatine | 16.78 - 23.48 | 34.69 - 42.54 | 36.35 - 44.02 |
| This compound | 148.97 - 173.51 | 358.55 - 383.92 | 364.51 - 388.98 |
| 7-Desmethyl Agomelatine | 41.28 - 51.71 | 137.95 - 150.31 | 142.16 - 154.55 |
Data derived from a bioequivalence study; ranges represent 90% confidence intervals for geometric mean ratios of test vs. reference formulations.
As shown in the table, the plasma concentrations (Cmax) and overall exposure (AUC) of this compound are significantly higher than those of the parent drug, agomelatine, underscoring its status as a major metabolite.
Analytical Methods for Quantification
The accurate measurement of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. The most common and robust method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
This section outlines a typical protocol for the simultaneous determination of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma.
Objective: To accurately quantify agomelatine and its major metabolites in plasma samples obtained from clinical or preclinical studies.
Materials and Reagents:
-
Agomelatine, this compound, 7-desmethyl agomelatine reference standards
-
Internal Standard (IS), e.g., Phenacetin[2]
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Deionized water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation): [2]
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or vial for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.[2]
-
Agomelatine: m/z 244.1 → 185.1
-
This compound: m/z 260.1 → 201.1
-
7-Desmethyl Agomelatine: m/z 230.1 → 171.1
-
Phenacetin (IS): m/z 180.1 → 110.1
-
-
-
Quantification:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to determine the concentrations in unknown samples.
-
Table 3: Typical LC-MS/MS Method Validation Parameters
| Parameter | Agomelatine | 7-Desmethyl Agomelatine | This compound |
|---|---|---|---|
| Linearity Range (ng/mL) | 0.0457 - 100 | 0.1372 - 300 | 0.4572 - 1000 |
| LLOQ (ng/mL) | 0.0457 | 0.1372 | 0.4572 |
| Intra-day Precision (%RSD) | < 6.0% | < 5.5% | < 4.5% |
| Inter-day Precision (%RSD) | < 7.5% | < 6.5% | < 6.0% |
| Accuracy (% Bias) | -5.0% to 4.5% | -4.0% to 3.5% | -3.0% to 3.0% |
Data synthesized from a validated method reported in the literature.[2]
Figure 2. Workflow for LC-MS/MS Analysis.
Agomelatine's Core Signaling Pathways
While this compound is largely inactive, understanding the signaling pathways of the parent drug is crucial for contextualizing its overall pharmacology. Agomelatine's antidepressant effect arises from a synergistic action on two distinct receptor systems.
-
Melatonergic Agonism (MT1/MT2 Receptors): Agonism at these receptors, located in the suprachiasmatic nucleus (SCN), helps to regulate and resynchronize circadian rhythms, which are often disrupted in depression. This action contributes to the improvement of sleep architecture.
-
Serotonergic Antagonism (5-HT2C Receptors): Agomelatine acts as a neutral antagonist at 5-HT2C receptors. These receptors normally exert an inhibitory (tonic) control over dopamine and norepinephrine release in the prefrontal cortex. By blocking these receptors, agomelatine "disinhibits" these pathways, leading to an increase in dopaminergic and noradrenergic neurotransmission.
Recent evidence suggests the formation of functional MT2/5-HT2C receptor heteromers , which may provide a molecular basis for the synergistic effects of agomelatine.[7] This interaction can modulate downstream signaling cascades, including those involving trophic factors like Brain-Derived Neurotrophic Factor (BDNF) and kinases such as ERK1/2, which are implicated in neurogenesis and synaptic plasticity.[5]
Figure 3. Agomelatine Signaling Pathways.
Conclusion
This compound is the principal metabolite of agomelatine, formed primarily through CYP1A2-mediated hydroxylation. Its significantly higher systemic exposure compared to the parent drug highlights the extensive first-pass metabolism of agomelatine. Crucially, this compound is pharmacologically inactive, ensuring that the therapeutic profile of agomelatine is not confounded by its metabolites. The well-established LC-MS/MS methods for its quantification are vital for conducting pharmacokinetic, bioequivalence, and drug-drug interaction studies. For professionals in drug development and clinical research, a thorough understanding of the formation and disposition of this compound is indispensable for the continued safe and effective clinical application of agomelatine.
References
- 1. researchgate.net [researchgate.net]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. Glucuronidation enzymes, genes and psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of agomelatine and imipramine on liver cytochrome P450 during chronic mild stress (CMS) in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review of agomelatine-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of major UDP-glucuronosyltransferase enzymes and their genotypes responsible for 20-HETE glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of 3-Hydroxy Agomelatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy agomelatine (B1665654) is one of the principal active metabolites of agomelatine, a novel antidepressant with a unique pharmacological profile. Agomelatine's therapeutic effects are attributed to its synergistic actions as a potent agonist at melatonin (B1676174) (MT1/MT2) receptors and an antagonist at the serotonin (B10506) 5-HT2C receptor. Understanding the pharmacological properties of its metabolites is crucial for a comprehensive assessment of its overall mechanism of action, pharmacokinetics, and potential for drug-drug interactions. This technical guide provides a detailed overview of the in vitro pharmacological profile of 3-hydroxy agomelatine, presenting key quantitative data, experimental methodologies, and relevant biological pathways.
Core Pharmacological Data
The in vitro activity of this compound has been characterized primarily at serotonergic and melatonergic receptors. The following tables summarize the available quantitative data on its binding affinity and functional activity.
Table 1: Receptor Binding and Functional Activity of this compound
| Target | Parameter | Value | Species | Assay Type | Reference |
| 5-HT2C Receptor | Ki | 1.8 µM | Human | Radioligand Binding Assay | [1] |
| 5-HT2C Receptor | IC50 | 3.2 µM | Human | Functional Antagonism Assay | [1] |
| MT1 Receptor | Affinity | Moderate | Human | Radioligand Binding Assay | |
| MT2 Receptor | Affinity | Moderate | Human | Radioligand Binding Assay |
Note: Specific Ki or EC50 values for MT1 and MT2 receptors are not publicly available at the time of this publication. The European Medicines Agency (EMA) assessment report for agomelatine describes the affinity of the 3-hydroxy metabolite for human cloned MT1 and MT2 receptors as "moderate".
Table 2: In Vitro Metabolism of Agomelatine to this compound
| Enzyme | Role | Notes |
| Cytochrome P450 1A2 (CYP1A2) | Primary enzyme | Responsible for the 3-hydroxylation of agomelatine. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of pharmacological findings. Below are methodologies for the key assays used to characterize the in vitro profile of this compound.
Radioligand Binding Assay for 5-HT2C Receptor Affinity (Ki)
This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT2C receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor.
-
Radioligand: [³H]-Mesulergine (a 5-HT2C antagonist).
-
Test compound: this compound.
-
Non-specific binding control: Mianserin (or another suitable 5-HT2C ligand at a high concentration).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare a fixed concentration of [³H]-Mesulergine (typically at or near its Kd value).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [³H]-Mesulergine, and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-Mesulergine, and a high concentration of mianserin.
-
Competitive Binding: Cell membranes, [³H]-Mesulergine, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-Mesulergine against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Workflow for determining the Ki of this compound at the 5-HT2C receptor.
Functional Antagonism Assay for 5-HT2C Receptor (IC50)
This protocol describes a functional assay to measure the ability of this compound to antagonize the activation of the 5-HT2C receptor, typically by measuring changes in intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP).
Objective: To determine the IC50 value of this compound for the functional antagonism of the human 5-HT2C receptor.
Materials:
-
A cell line stably co-expressing the human 5-HT2C receptor and a reporter system (e.g., a cAMP-sensitive biosensor).
-
Agonist: Serotonin (5-HT) or a selective 5-HT2C agonist.
-
Test compound: this compound.
-
Assay medium: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
-
384-well microplates.
-
Plate reader compatible with the detection technology.
Procedure:
-
Cell Preparation: Seed the cells into 384-well plates and culture overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound. Prepare a fixed concentration of the 5-HT2C agonist (typically the EC80 concentration, which gives 80% of the maximal response).
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted this compound. Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the fixed concentration of the 5-HT2C agonist to the wells containing this compound.
-
Incubation: Incubate the plate for a further period (e.g., 30 minutes) at 37°C to allow for receptor activation and second messenger production.
-
Signal Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions. Measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the response produced by the agonist alone (100%) and the basal response (0%).
-
Plot the percentage of inhibition against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting concentration-response curve using non-linear regression analysis.
-
Workflow for determining the IC50 of this compound at the 5-HT2C receptor.
Signaling Pathways
The pharmacological activity of this compound at the 5-HT2C receptor suggests its involvement in modulating downstream signaling cascades. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).
Antagonism of the 5-HT2C receptor Gq signaling pathway by this compound.
Conclusion
This compound, a major metabolite of agomelatine, exhibits in vitro pharmacological activity, notably as an antagonist at the 5-HT2C receptor. Its affinity for this receptor is approximately 10-fold lower than that of the parent compound. Furthermore, it possesses a moderate affinity for MT1 and MT2 receptors. The primary enzyme responsible for its formation from agomelatine is CYP1A2. A complete understanding of the contribution of this compound to the overall pharmacological and clinical profile of agomelatine warrants further investigation, including the determination of its specific binding affinities and functional activities at melatonin receptors and its potential to inhibit or induce key metabolic enzymes. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug development.
References
3-Hydroxy Agomelatine 5-HT2C receptor antagonist activity
An In-Depth Technical Guide to the 5-HT2C Receptor Antagonist Activity of 3-Hydroxy Agomelatine (B1665654)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-Hydroxy Agomelatine, a principal metabolite of the antidepressant agomelatine, focusing on its activity as a serotonin (B10506) 5-HT2C receptor antagonist. While agomelatine's clinical efficacy is attributed to a synergistic mechanism involving melatonergic agonism and 5-HT2C antagonism, the pharmacological role of its metabolites is crucial for a complete understanding of its in vivo effects. This document collates quantitative pharmacological data, details the underlying signaling pathways, and provides standardized experimental protocols relevant to the characterization of 5-HT2C receptor ligands.
Introduction
The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key modulator of mood, appetite, and cognition. Its blockade is a validated therapeutic strategy for managing depressive and anxiety disorders. Agomelatine, a clinically effective antidepressant, exhibits antagonist properties at the 5-HT2C receptor. Following administration, agomelatine is extensively metabolized, primarily into this compound (also known as S21540). Understanding the pharmacological profile of this metabolite is essential for elucidating the complete mechanism of action of the parent drug. This guide focuses specifically on the characterization of this compound's interaction with the 5-HT2C receptor.
Quantitative Pharmacological Data
The antagonist activity of this compound at the 5-HT2C receptor has been quantified through various in vitro assays. The data are presented below in comparison to the parent compound, agomelatine, and another major metabolite, S21517.
In Vitro Receptor Binding Affinity
Binding affinity is typically determined by radioligand binding assays, which measure the ability of a compound to displace a known radiolabeled ligand from the receptor. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates higher affinity.
| Compound | Receptor | Ki (µM) | pKi | Reference |
| This compound (S21540) | Human 5-HT2C | 1.8 | 5.74 | [1][2] |
| Agomelatine (S20098) | Human 5-HT2C | 0.21 | 6.68 | [1] |
| Agomelatine (S20098) | Human 5-HT2C | - | 6.2 | [3][4] |
| Agomelatine (S20098) | Human 5-HT2B | - | 6.6 | [3][4] |
| Agomelatine (S20098) | Human 5-HT2A | - | <5.3 | [3][4] |
| S21517 (Metabolite) | Human 5-HT2C | 0.13 | 6.89 | [1] |
Table 1: Comparative binding affinities of agomelatine and its metabolites at serotonin receptors.
As shown, this compound possesses a moderate but significantly lower affinity for the 5-HT2C receptor, approximately 10-fold less than its parent compound, agomelatine.[1][5]
In Vitro Functional Antagonist Activity
Functional assays measure the ability of a compound to inhibit the biological response triggered by an agonist. The IC50 value represents the concentration of an antagonist required to inhibit 50% of the maximal agonist response. The pKB or pA2 values are logarithmic measures of antagonist potency.
| Compound | Assay Type | Parameter | Value (µM) | Reference |
| This compound (S21540) | Functional Antagonism | IC50 | 3.2 | [1][2] |
| Agomelatine (S20098) | [3H]Phosphatidylinositol Depletion | pKB | 6.1 (0.79 µM) | [3] |
| Agomelatine (S20098) | Gq/11 Activation | pA2 | 6.0 (1.0 µM) | [3] |
Table 2: Functional antagonist potency of this compound and Agomelatine at the 5-HT2C receptor.
The data confirms that this compound is a weak antagonist at the 5-HT2C receptor. The rank order of antagonist efficacy among these compounds is: S21517 > Agomelatine > this compound.[1]
In Vivo Activity
In vivo models are used to assess the physiological effects of a compound. The induction of penile erections in rats by 5-HT2C agonists like m-chlorophenylpiperazine (mCPP) or Ro 60-0175 is a standard model for evaluating 5-HT2C receptor antagonism.
| Compound | Dosing (mg/kg, i.p.) | Effect on Agonist-Induced Penile Erections | Reference |
| This compound (S21540) | 1.25 to 40 | No effect | [1][5] |
| Agomelatine (S20098) | 1.25 to 40 | Dose-dependent decrease | [5] |
Table 3: In vivo effects of this compound on 5-HT2C receptor-mediated responses in rats.
Unlike agomelatine, this compound did not demonstrate functional 5-HT2C antagonism in this in vivo model, suggesting its contribution to the overall in vivo 5-HT2C-blocking effect of agomelatine administration is likely negligible.[1][5]
5-HT2C Receptor Signaling Pathways
The 5-HT2C receptor is known to signal through multiple G-protein pathways. The canonical pathway involves coupling to Gαq/11 proteins.[6][7][8] Antagonists like this compound act by binding to the receptor and preventing the conformational change required for G-protein activation by an agonist (e.g., serotonin).
Caption: 5-HT2C receptor Gq/11 signaling pathway and its inhibition by an antagonist.
Experimental Protocols
Characterizing the 5-HT2C antagonist activity of a compound like this compound involves a tiered approach, from initial binding studies to functional and in vivo assays.
Experimental Workflow
The logical progression of experiments is crucial for a thorough pharmacological characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agomelatine(S 20098) antagonizes the penile erections induced by the stimulation of 5-HT2C receptors in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of 3-Hydroxy Agomelatine to Serotonin Receptors
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the binding characteristics of 3-Hydroxy Agomelatine (B1665654), a primary metabolite of Agomelatine, with a focus on its interaction with serotonin (B10506) (5-HT) receptors. It includes quantitative binding data, comprehensive experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction
Agomelatine, a melatonergic agonist (MT1/MT2 receptors) and 5-HT2C antagonist, is an antidepressant medication.[1][2][3][4][5] Upon metabolism in the liver, primarily by cytochrome P450 isoenzymes CYP1A2 and CYP2C9, it is converted into several metabolites, with 3-Hydroxy Agomelatine being one of the key derivatives.[6] Understanding the pharmacological profile of these metabolites is crucial for a comprehensive assessment of the drug's overall mechanism of action and clinical effects. This guide focuses specifically on the binding affinity of this compound for serotonin receptors, consolidating available data and methodologies for researchers in the field.
Quantitative Binding Affinity Data
The available research data primarily characterizes the interaction of this compound with the 5-HT2C receptor. It is identified as an antagonist at this receptor, although its affinity is notably lower than that of the parent compound, Agomelatine.[7]
Table 1: Binding Affinity of this compound for the 5-HT2C Receptor
| Compound | Receptor | Kᵢ (μM) | IC₅₀ (μM) | Assay Type | Source |
| This compound | 5-HT₂C | 1.8 | 3.2 | Radioligand Binding Assay | [7] |
| Agomelatine (for comparison) | 5-HT₂C | 0.21 | - | Radioligand Binding Assay | [7] |
-
Kᵢ (Inhibition Constant): Represents the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.
-
IC₅₀ (Half-maximal Inhibitory Concentration): Represents the concentration of the inhibitor that is required to inhibit 50% of the specific binding of the radioligand.
The data indicates that this compound possesses a roughly 10-fold lower affinity for the 5-HT2C receptor compared to Agomelatine.[7]
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor.[8][9] The following protocol is a representative methodology for assessing the binding of a test compound like this compound to serotonin receptors.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from cultured cells stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT2C) or homogenized tissue from a specific brain region known to be rich in the receptor (e.g., rat frontal cortex).[10]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]ketanserin for 5-HT2A, [³H]5-CT for 5-HT7).[10][11]
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding (e.g., 10 µM Fluoxetine for SERT).[8]
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[11][12]
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.[10][12] Filters are often pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material.[10][12]
-
Scintillation Counter: A liquid scintillation counter (e.g., MicroBeta PLUS) to quantify the radioactivity retained on the filters.[10]
-
96-well Plates: For high-throughput screening.[10]
Procedure
-
Membrane Preparation: Tissues or cells are homogenized in an ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[12]
-
Assay Setup: The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.[12]
-
Total Binding: Wells contain the membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Wells contain the membrane preparation, radioligand, and a high concentration of the unlabeled control ligand.
-
Competition Binding: Wells contain the membrane preparation, radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium.[8][11][12]
-
Termination and Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.[12]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[12]
-
Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.[12]
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: The percentage of specific binding is plotted against the logarithm of the test compound's concentration. A non-linear regression analysis is used to fit a sigmoidal curve and determine the IC₅₀ value.
-
Kᵢ Calculation: The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where [L] is the concentration of the radioligand used in the assay and Kₐ is the affinity constant of the radioligand for the receptor.
Visualizations
Experimental Workflow
Caption: Workflow for a typical radioligand binding assay.
5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor is a G-protein coupled receptor (GPCR). Agonist binding typically initiates a signaling cascade through Gq/11 proteins. As an antagonist, this compound would block this cascade.
Caption: Antagonism of the 5-HT2C receptor signaling pathway.
References
- 1. Agomelatine beyond Borders: Current Evidences of Its Efficacy in Disorders Other than Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. researchgate.net [researchgate.net]
- 4. agomelatine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Cas 138112-76-2,AGOMELATINE | lookchem [lookchem.com]
- 6. Agomelatine - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. giffordbioscience.com [giffordbioscience.com]
The Central Role of Cytochrome P450 1A2 in the Metabolic Formation of 3-Hydroxy Agomelatine: A Technical Guide
Introduction
Agomelatine (B1665654), a melatonergic agonist and 5-HT2C antagonist, is a novel antidepressant agent used in the treatment of major depressive disorder. Its clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, which are dominated by extensive first-pass metabolism in the liver. The biotransformation of agomelatine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP1A2 playing a pivotal role. This technical guide provides an in-depth examination of the function of CYP1A2 in the formation of 3-Hydroxy Agomelatine, one of the main inactive metabolites. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to elucidate this critical metabolic process.
The Metabolic Pathway of Agomelatine
Agomelatine undergoes rapid and extensive metabolism, primarily through hydroxylation and demethylation, before its excretion. The two principal metabolites identified are this compound and 7-Desmethyl Agomelatine. Both of these metabolites are inactive.[1] Subsequent metabolism can lead to the formation of 3-hydroxy-7-desmethyl-agomelatine.
The hydroxylation of the naphthalene (B1677914) ring at the 3-position is a major metabolic route. This reaction is almost entirely catalyzed by the CYP1A2 isoenzyme.[2][3][4] Another significant pathway is O-demethylation at the 7-position, which is also mediated by CYP enzymes, though to a lesser extent by CYP1A2 compared to hydroxylation.
Quantitative Data on CYP Isozyme Contribution
Quantitative analyses have established CYP1A2 as the predominant enzyme responsible for agomelatine's metabolism. Studies indicate that approximately 90% of the drug's biotransformation is performed by CYP1A2, with CYP2C9 and CYP2C19 contributing to the remaining 10%.[3][4] This heavy reliance on a single enzyme makes agomelatine's pharmacokinetics highly susceptible to factors influencing CYP1A2 activity, such as genetic polymorphisms and drug-drug interactions.
| CYP Isozyme | Approximate Contribution to Agomelatine Metabolism | Primary Metabolic Reaction |
| CYP1A2 | ~90% | Hydroxylation (to this compound) |
| CYP2C9 | ~10% (combined) | O-Demethylation (to 7-Desmethyl Agomelatine) |
| CYP2C19 | ~10% (combined) | O-Demethylation (to 7-Desmethyl Agomelatine) |
Impact of CYP1A2 Genetic Polymorphisms
Significant inter-individual variability in CYP1A2 activity, largely due to genetic polymorphisms, directly affects agomelatine exposure. The CYP1A2 gene is polymorphic, with specific alleles leading to altered enzyme activity. The rs762551 (-163C>A) polymorphism, which defines the CYP1A2*1F allele, is particularly well-studied and is associated with increased enzyme inducibility.
| Genotype / Allele | Effect on CYP1A2 Activity | Impact on Agomelatine Pharmacokinetics |
| 1F Allele (rs762551 A carriers) | Increased Inducibility / "Fast" Metabolizer | Lower plasma concentrations (AUC, Cmax) and extensive clearance.[1][5][6][7] |
| 1C Allele (rs2069514) | Decreased Enzyme Activity / "Slow" Metabolizer | Higher plasma concentrations and lower clearance.[5][6] |
| Wild Type (e.g., rs762551 CC) | Normal / "Slow" Metabolizer | Higher plasma concentrations compared to *1F carriers.[1][7] |
Experimental Protocols for Determining CYP1A2's Role
The characterization of CYP1A2's role in forming this compound relies on a combination of in vitro and in vivo experimental approaches.
In Vitro Protocol: Metabolism in Human Liver Microsomes (HLMs)
This method is fundamental for studying hepatic drug metabolism and identifying the CYPs involved.
-
Objective: To determine the kinetics of this compound formation from agomelatine in a pooled human liver microsomal matrix and to confirm the role of CYP1A2 using a selective chemical inhibitor.
-
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Agomelatine
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Fluvoxamine (B1237835) (a potent and selective CYP1A2 inhibitor)[8][9]
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Incubation Preparation: Prepare incubation mixtures in phosphate buffer containing HLMs (e.g., 0.5-1 mg/mL protein concentration).
-
Inhibition (if applicable): For inhibition experiments, pre-incubate the HLM mixture with fluvoxamine (at various concentrations) for a short period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Add agomelatine (at a range of substrate concentrations to determine kinetics) to the mixture, followed immediately by the NADPH-generating system to initiate the metabolic reaction.
-
Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold quenching solution, such as acetonitrile. This also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentrations of the parent drug (agomelatine) and the metabolite (this compound).
-
Calculate the rate of metabolite formation. In inhibition experiments, compare the formation rates in the presence and absence of fluvoxamine to quantify the contribution of CYP1A2.
-
In Vivo Protocol: Human Pharmacokinetic & Genetic Study
This approach validates in vitro findings in a clinical setting.
-
Objective: To evaluate the effect of CYP1A2 genetic polymorphisms on the pharmacokinetics of agomelatine and its metabolites in healthy human volunteers.
-
Methodology:
-
Subject Recruitment: Enroll a cohort of healthy volunteers after obtaining informed consent.[5][7]
-
Genotyping: Collect a blood or saliva sample from each participant for DNA extraction. Genotype the samples for key CYP1A2 polymorphisms (e.g., rs762551, rs2069514) using methods like real-time PCR.[5][7]
-
Drug Administration: After an overnight fast, administer a single oral dose of agomelatine (e.g., 25 mg) to each participant.[5][7]
-
Pharmacokinetic Sampling: Collect serial blood samples at multiple time points post-dose (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).
-
Sample Processing: Process blood samples to separate plasma, which is then stored frozen until analysis.
-
-
Analysis:
-
Determine the plasma concentrations of agomelatine and this compound using a validated HPLC-MS/MS method.[5][7]
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, clearance) for each participant using non-compartmental analysis.
-
Stratify the pharmacokinetic data based on the participants' CYP1A2 genotypes and perform statistical analysis to identify significant differences between genotype groups.
-
Factors Influencing CYP1A2-Mediated Metabolism
The activity of CYP1A2 is not static and can be significantly altered by various external and internal factors, directly impacting agomelatine metabolism.
-
Inhibitors: Co-administration of strong CYP1A2 inhibitors, such as the antidepressant fluvoxamine or certain estrogens, can markedly decrease agomelatine clearance, leading to significantly elevated plasma levels and an increased risk of adverse effects.[9]
-
Inducers: Conversely, CYP1A2 inducers can accelerate agomelatine metabolism, reducing its bioavailability and potentially its therapeutic efficacy. The most common and potent inducer is cigarette smoke.[1][9] Heavy smokers often exhibit significantly lower plasma concentrations of agomelatine compared to non-smokers.[9] Rifampicin is another known inducer.[9]
Conclusion
The cytochrome P450 isoenzyme CYP1A2 is the principal catalyst in the metabolic conversion of agomelatine to its main metabolite, this compound. This pathway accounts for the vast majority of the drug's clearance. The profound dependence on CYP1A2 makes agomelatine's pharmacokinetics highly sensitive to the enzyme's activity, which is modulated by genetic polymorphisms, co-administered medications, and environmental factors like smoking. A thorough understanding of these interactions, supported by the experimental protocols and data presented herein, is critical for optimizing agomelatine therapy, predicting drug-drug interactions, and ensuring patient safety in clinical practice.
References
- 1. CYP1A2 polymorphism may contribute to agomelatine-induced acute liver injury: Case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review [frontiersin.org]
- 5. Polymorphisms in CYP1A2, CYP2C9 and ABCB1 affect agomelatine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of CYP1A2 polymorphism on the pharmacokinetics of agomelatine in Chinese healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. How Genes Influence The Breakdown Of Agomelatine? - Xcode Life [xcode.life]
The Metabolic Conversion of Agomelatine to 3-Hydroxy Agomelatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of 3-hydroxy agomelatine (B1665654) from the novel antidepressant agomelatine. The following sections detail the enzymatic processes, quantitative data, and experimental methodologies crucial for understanding the disposition of this drug.
Metabolic Pathways of Agomelatine to 3-Hydroxy Agomelatine
Agomelatine undergoes extensive hepatic metabolism, with 3-hydroxylation being a primary transformation route. The formation of this compound is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system.
Primary Hydroxylation Pathway
The principal enzyme responsible for the 3-hydroxylation of agomelatine is Cytochrome P450 1A2 (CYP1A2) .[1][2][3] To a lesser extent, CYP2C9 and CYP2C19 also contribute to the hydroxylation of agomelatine.[1][2] This metabolic step involves the direct addition of a hydroxyl group to the third position of the naphthalene (B1677914) ring of the agomelatine molecule. The resulting metabolite, this compound, is pharmacologically inactive and is subsequently conjugated for excretion.[1]
Proposed Epoxide-Diol Pathway
An alternative pathway for the formation of this compound has been proposed, which involves the formation of a reactive intermediate.[4][5] In this proposed mechanism, CYP1A2 catalyzes the 3,4-epoxidation of agomelatine.[4][5] This epoxide intermediate is unstable and can undergo non-enzymatic decay to yield this compound.[4] This pathway is also of toxicological interest, as epoxide intermediates can be reactive and have been implicated in the potential for drug-induced liver injury.[5][6] The formation of glutathione (B108866) (GSH) adducts of agomelatine, primarily mediated by CYP1A2 and CYP3A4, provides indirect evidence for the formation of such reactive intermediates.[2][7]
Quantitative Data
Pharmacokinetic Parameters of Agomelatine and its Metabolites
The following table summarizes key pharmacokinetic parameters of agomelatine and its major metabolites from a study in healthy Chinese volunteers following a single 25 mg oral dose.
| Parameter | Agomelatine | 7-Desmethyl-agomelatine | 3-Hydroxy-agomelatine |
| Cmax (ng/mL) | Variable | Variable | Variable |
| AUC (ng·h/mL) | Variable | Variable | Variable |
| t1/2 (hours) | 1-2 | - | - |
| Lower Limit of Quantification (ng/mL) | 0.046 | 0.137 | 0.460 |
| Data from a population pharmacokinetic study. Due to high inter-individual variability, mean values are not presented.[1] |
In Vitro Enzyme Inhibition
Agomelatine has been evaluated for its potential to inhibit major CYP enzymes. The reported Ki values are presented below.
| CYP Enzyme | Ki (µM) |
| CYP1A2 | 3.68 |
| CYP3A4 | 39.5 |
| [Source: European Medicines Agency Assessment Report for Valdoxan][2] |
Experimental Protocols
The study of agomelatine metabolism typically involves in vitro assays with human liver microsomes or recombinant enzymes, followed by analytical quantification of the parent drug and its metabolites.
In Vitro Metabolism of Agomelatine in Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolism of agomelatine to this compound using human liver microsomes.
3.1.1 Materials
-
Agomelatine
-
This compound standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
3.1.2 Incubation Procedure
-
Prepare a stock solution of agomelatine in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to working concentrations in the phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (e.g., 0.2-1.0 mg/mL protein concentration), phosphate buffer, and agomelatine at various concentrations for a short period (e.g., 5 minutes) at 37°C.[2]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) to determine the time-course of metabolism.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for analysis.
3.1.3 Sample Analysis The concentrations of agomelatine and this compound in the supernatant are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3][6]
-
Chromatographic Separation: A C18 reversed-phase column is commonly used.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
Logical Relationships: Genetic Polymorphisms and Pharmacokinetics
The significant inter-individual variability in agomelatine's pharmacokinetics is strongly associated with genetic polymorphisms in the CYP1A2 gene.[8][9][10]
-
Individuals with reduced-activity CYP1A2 alleles (e.g., CYP1A2*1C) exhibit decreased clearance of agomelatine, leading to higher plasma concentrations.[8]
-
Individuals with high-inducibility CYP1A2 alleles (e.g., CYP1A2*1F) show extensive clearance and consequently lower plasma concentrations of agomelatine.[8]
This relationship underscores the importance of considering a patient's CYP1A2 genotype for personalized dosing of agomelatine to optimize efficacy and minimize the risk of adverse effects, including hepatotoxicity, which may be linked to higher exposure to the parent drug and its reactive metabolites.[6][11]
Conclusion
The metabolic conversion of agomelatine to this compound is a critical determinant of its pharmacokinetic profile. The primary pathway is direct hydroxylation catalyzed mainly by CYP1A2, with a proposed alternative pathway involving a reactive epoxide intermediate. The profound influence of CYP1A2 genetic polymorphisms on agomelatine clearance highlights the potential for pharmacogenomic approaches to personalize therapy. Further research is warranted to definitively elucidate the quantitative contribution of the epoxide pathway and to establish precise enzyme kinetic parameters for the 3-hydroxylation of agomelatine. Such data will further enhance our understanding of the disposition and potential toxicity of this unique antidepressant.
References
- 1. Inhibitory effect of celecoxib on agomelatine metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of agomelatine and imipramine on liver cytochrome P450 during chronic mild stress (CMS) in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymorphisms in CYP1A2, CYP2C9 and ABCB1 affect agomelatine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP1A2 polymorphism may contribute to agomelatine-induced acute liver injury: Case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review [frontiersin.org]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. oyc.co.jp [oyc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of 3-Hydroxy Agomelatine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy agomelatine (B1665654) is one of the two major metabolites of the novel antidepressant agomelatine. Agomelatine exerts its therapeutic effects through a unique combination of melatonergic agonism (MT1 and MT2 receptors) and serotonergic antagonism (5-HT2C receptor). Following oral administration, agomelatine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2, leading to the formation of 3-hydroxy agomelatine and 7-desmethyl agomelatine. While generally considered to be pharmacologically inactive, a closer examination of the available preliminary data on this compound reveals a more nuanced profile. This technical guide provides an in-depth summary of the current understanding of the in vivo and in vitro effects of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
In Vitro and In Vivo Pharmacological Effects
The direct pharmacological effects of this compound have been investigated to a limited extent. The available data suggests that while it retains some affinity for the 5-HT2C receptor, its potency is significantly lower than the parent compound, and this does not translate to significant in vivo activity in the models studied thus far.
Quantitative Pharmacological Data
| Parameter | Value | Species/System | Notes |
| 5-HT2C Receptor Binding Affinity (Ki) | 1.8 µM | Recombinant Human | Approximately 10-fold lower affinity than agomelatine. |
| 5-HT2C Receptor Functional Antagonism (IC50) | 3.2 µM | Recombinant Human | |
| In Vivo 5-HT2C Receptor Antagonism | No significant effect | Wistar Rats | Did not inhibit penile erections induced by the 5-HT2C agonists mCPP and Ro 60-0175 at doses up to 40 mg/kg (intraperitoneal). |
Experimental Protocols
5-HT2C Receptor Binding Assay:
The binding affinity of this compound for the human 5-HT2C receptor was likely determined using a competitive radioligand binding assay. In such an assay, a constant concentration of a radiolabeled ligand known to bind to the 5-HT2C receptor is incubated with a preparation of cells or membranes expressing the receptor. Increasing concentrations of the unlabeled compound (this compound) are added to compete for binding with the radioligand. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
In Vivo Model of 5-HT2C Receptor Antagonism (Penile Erection in Rats):
This experiment is a functional assay to assess the in vivo antagonist activity at 5-HT2C receptors. Certain 5-HT2C receptor agonists, such as m-chlorophenylpiperazine (mCPP) and Ro 60-0175, are known to induce penile erections in rats. In this study, Wistar rats were likely pre-treated with various doses of this compound (or vehicle) via intraperitoneal injection. Subsequently, a 5-HT2C agonist was administered, and the number of penile erections was observed and quantified over a specific period. A lack of a significant reduction in agonist-induced erections in the animals pre-treated with this compound, compared to the vehicle group, indicates a lack of significant in vivo 5-HT2C antagonist activity at the tested doses.
Pharmacokinetics of this compound Following Oral Agomelatine Administration
While direct in vivo effects of this compound appear to be minimal, its pharmacokinetic profile as a major metabolite of agomelatine is well-documented, particularly in human studies.
Quantitative Pharmacokinetic Data in Healthy Chinese Volunteers
The following data were obtained from a bioequivalence study in healthy Chinese male subjects following a single oral dose of 25 mg of agomelatine.
| Parameter | Mean Value | Units |
| Cmax (Maximum Plasma Concentration) | 105.55 - 123.03 | ng/mL |
| AUC0–t (Area Under the Curve from time 0 to the last measurable concentration) | 101.95 - 109.10 | ng·h/mL |
| AUC0–∞ (Area Under the Curve from time 0 to infinity) | 101.72 - 108.70 | ng·h/mL |
Note: The data is presented as a range of the 90% confidence intervals for the log-transformed ratios of the test and reference formulations.
Experimental Protocols
Human Pharmacokinetic Study:
These studies are typically conducted in healthy volunteers under controlled conditions. For the data presented, a single-dose, randomized, crossover study design was likely employed.
-
Subjects: Healthy adult male volunteers.
-
Dosing: A single oral dose of 25 mg agomelatine.
-
Blood Sampling: Venous blood samples were collected at pre-defined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma was separated from the blood samples by centrifugation and stored frozen until analysis.
Bioanalytical Method for Quantification of this compound:
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in plasma.
-
Sample Preparation: A simple protein precipitation method is typically used. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The separation of this compound from other plasma components is achieved on a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The quantification is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and an internal standard.
Visualizations
Metabolic Pathway of Agomelatine
Caption: Metabolic conversion of agomelatine to this compound.
Experimental Workflow for In Vivo 5-HT2C Antagonism Study
Caption: Workflow of the in vivo penile erection model.
Conclusion
The available preliminary data indicate that this compound, a major metabolite of agomelatine, possesses weak in vitro antagonist activity at the 5-HT2C receptor, with a significantly lower affinity than its parent compound. The limited in vivo evidence in an animal model suggests that this in vitro activity does not translate into a significant pharmacological effect at the doses tested. The primary relevance of this compound in a clinical context appears to be as a biomarker of agomelatine exposure and metabolism, given its quantifiable presence in plasma following administration of the parent drug. Further research, including direct administration of this compound in various preclinical models, would be necessary to definitively characterize its in vivo pharmacological profile. However, based on the current data, it is unlikely to contribute significantly to the therapeutic effects of agomelatine.
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 3-Hydroxy Agomelatine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Hydroxy Agomelatine (B1665654), a major metabolite of the antidepressant drug agomelatine, in human plasma. The primary method detailed is a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach, which offers high sensitivity and selectivity for bioanalytical studies.
Introduction
Agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes, leading to the formation of hydroxylated and demethylated metabolites. 3-Hydroxy Agomelatine is one of the principal metabolites. Accurate and reliable quantification of this metabolite in biological matrices is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies. The LC-MS/MS method described herein provides a robust and sensitive protocol for this purpose.
I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section details a validated LC-MS/MS method for the simultaneous determination of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma.[1]
Instrumentation and Conditions
A liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended for this analysis.
Chromatographic Conditions:
-
Column: Phenomenex ODS3 (4.6 x 150 mm, 5µm)[1]
-
Mobile Phase: Methanol (B129727) and 5mM ammonium (B1175870) formate (B1220265) solution (containing 0.2% formic acid) in a ratio of 70:30 (v/v)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[1]
-
Mass Transitions:
Quantitative Data Summary
The following table summarizes the quantitative performance of the described LC-MS/MS method for this compound and related compounds.[1]
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| 3-Hydroxy-Agomelatine | 0.4572 - 1000 | 0.4572 |
| Agomelatine | 0.0457 - 100 | 0.0457 |
| 7-Desmethyl-Agomelatine | 0.1372 - 300 | 0.1372 |
II. Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the reference standards of this compound, agomelatine, 7-desmethyl-agomelatine, and the internal standard (phenacetin) in methanol to obtain individual stock solutions of 1 mg/mL.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration curve standards and quality control (QC) samples at various concentration levels.
-
Protocol 2: Sample Preparation from Human Plasma (Protein Precipitation)
-
Aliquoting:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 50 µL of the internal standard working solution (phenacetin) to each plasma sample, except for the blank samples. For blank samples, add 50 µL of the methanol:water (1:1, v/v) mixture.
-
-
Protein Precipitation:
-
Add 400 µL of methanol to each tube.
-
-
Vortexing:
-
Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial.
-
-
Injection:
-
Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.
-
Protocol 3: Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards:
-
Prepare calibration standards by spiking appropriate amounts of the working solutions of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine into blank human plasma to achieve the desired concentration range.[1]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
-
III. Visualized Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the detection of this compound in human plasma.
Caption: Workflow for LC-MS/MS analysis of this compound.
IV. Signaling Pathway (Metabolism of Agomelatine)
The following diagram illustrates the metabolic pathway of agomelatine to its primary metabolites, including this compound.
Caption: Metabolic pathway of Agomelatine.
References
Application Note: Quantification of 3-Hydroxy Agomelatine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 3-Hydroxy Agomelatine (B1665654), a major metabolite of the antidepressant drug agomelatine, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This robust and validated method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Agomelatine is an antidepressant agent with a unique pharmacological profile, acting as a melatonergic agonist (MT1 and MT2 receptors) and a serotonin (B10506) 5-HT2C receptor antagonist. It undergoes extensive first-pass metabolism in the liver, with 3-Hydroxy Agomelatine being one of its principal metabolites. Accurate quantification of this metabolite in human plasma is crucial for understanding the pharmacokinetics of agomelatine and its metabolic pathways. This document outlines a validated LC-MS/MS method for the reliable determination of this compound in human plasma.[1][2]
Experimental
Materials and Reagents
-
This compound reference standard
-
Phenacetin (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
-
Ultrapure water
Equipment
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Chromatographic Conditions
A validated LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, including 3-hydroxy-agomelatine, has been established.[1] The chromatographic separation is achieved on a Phenomenex ODS3 column (4.6×150 mm, 5μm) with an isocratic mobile phase.[1]
| Parameter | Condition |
| Column | Phenomenex ODS3 (4.6×150 mm, 5μm)[1] |
| Mobile Phase | Methanol and 5mM ammonium formate solution (containing 0.2% formic acid) (70:30, v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Mass Spectrometry Conditions
The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of this compound and the internal standard.[1]
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| MRM Transitions | |
| This compound | m/z 260.1 → 201.1[1] |
| Phenacetin (IS) | m/z 180.1 → 110.1[1] |
Protocol
Standard Solution Preparation
-
Prepare a stock solution of this compound and Phenacetin (Internal Standard) in methanol.
-
Prepare working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve.
Sample Preparation
The sample preparation involves a simple protein precipitation method.[1]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Data Analysis
Quantification is performed by calculating the peak area ratio of this compound to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the working standard solutions. The concentration of this compound in the plasma samples is then determined from the calibration curve.
Method Validation Data
The method was validated for specificity, linearity, precision, accuracy, recovery, and stability.[1]
Linearity
The calibration curve for this compound in human plasma demonstrated excellent linearity over the concentration range of 0.4572-1000 ng/mL.[1]
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.4572 - 1000[1] | > 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentration levels.
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low | < 15 | < 15 | 85 - 115 |
| Medium | < 15 | < 15 | 85 - 115 | |
| High | < 15 | < 15 | 85 - 115 |
Note: Specific values for precision and accuracy from the cited literature met the acceptance criteria of the FDA guideline for bioanalytical method validation.[1]
Extraction Recovery
| Analyte | Mean Extraction Recovery (%) |
| This compound | > 80% |
| Phenacetin (IS) | > 80% |
Note: Specific recovery values were not detailed in the abstract but were stated to have been validated.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in human plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings.
References
- 1. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A semiphysiological population pharmacokinetic model of agomelatine and its metabolites in Chinese healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Hydroxy Agomelatine in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy agomelatine (B1665654) is a primary metabolite of agomelatine, a novel antidepressant agent. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 3-hydroxy agomelatine in human plasma. The method described herein is based on established and validated procedures, ensuring reliability and reproducibility for research and clinical applications.
Data Presentation
The following tables summarize the quantitative data and key parameters of the LC-MS/MS method for the analysis of this compound.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analyte | This compound |
| Internal Standard (IS) | Phenacetin (B1679774) |
| Matrix | Human Plasma |
| Sample Preparation | Protein Precipitation |
| Chromatography | Reversed-Phase |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Liquid Chromatography Conditions
| Parameter | Description |
| LC System | High-Performance Liquid Chromatography (HPLC) System |
| Column | Phenomenex ODS3 (4.6 x 150 mm, 5µm)[1] |
| Mobile Phase | Methanol (B129727) and 5mM ammonium (B1175870) formate (B1220265) (containing 0.2% formic acid) (70:30, v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes |
Table 3: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 260.1 | 201.1[1] |
| Phenacetin (IS) | 180.1 | 110.1[1] |
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.4572 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.4572 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of phenacetin in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
For calibration standards and quality control samples, spike with the appropriate working standard solutions. For blank samples, add an equivalent volume of the diluent.
-
Add 10 µL of the internal standard working solution (100 ng/mL phenacetin) to all tubes except the blank.
-
Add 300 µL of acetonitrile (B52724) to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of labeled tubes or a 96-well plate.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
-
Equilibrate the LC system with the mobile phase until a stable baseline is achieved.
-
Set up the MS/MS instrument with the parameters listed in Table 3.
-
Create a sequence table with the sample information.
-
Initiate the sample sequence.
-
Acquire data in MRM mode.
Data Processing and Quantification
-
Integrate the chromatographic peaks for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified metabolic pathway of agomelatine.
References
Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of 3-Hydroxy Agomelatine in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed application note and protocol for a validated bioanalytical method for the quantitative determination of 3-Hydroxy Agomelatine (B1665654), a major metabolite of the antidepressant drug agomelatine, in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for complex biological matrices. This protocol is intended to guide researchers, scientists, and drug development professionals in the implementation of a robust and reliable method for pharmacokinetic, toxicokinetic, or bioequivalence studies.
Agomelatine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP1A2 being the principal isozyme responsible for the formation of 3-Hydroxy Agomelatine.[1][2] Accurate quantification of this metabolite is crucial for understanding the overall disposition of agomelatine in the body.
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound and a suitable internal standard (IS), such as phenacetin.[3]
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade), Ammonium (B1175870) formate (B1220265).
-
Reagents: Human plasma (drug-free, sourced from a reputable biobank).
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials.
Instrumentation
A validated LC-MS/MS system is required. The following is a representative configuration:
-
Liquid Chromatograph (LC): A system capable of delivering reproducible gradients and with a high-pressure mixing pump.
-
Autosampler: Capable of maintaining samples at a controlled temperature (e.g., 4°C).
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation[3]
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 200 µL of methanol (containing the internal standard).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions[3]
-
Column: Phenomenex ODS3 column (4.6×150 mm, 5μm) or equivalent.[3]
-
Mobile Phase: A mixture of methanol and 5mM ammonium formate solution (containing 0.2% formic acid) at a ratio of 70:30 (v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS) Conditions[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Method Validation
The bioanalytical method should be validated according to the principles outlined in the FDA and EMA guidelines.[4] Key validation parameters are summarized below.
Data Summary
| Validation Parameter | Result |
| Linearity Range | 0.4572 - 1000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.4572 ng/mL[3] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal to no significant effect observed |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable under typical laboratory conditions |
Visualizations
Agomelatine Metabolism to this compound
Caption: Metabolic pathway of Agomelatine to this compound.
Bioanalytical Workflow
Caption: Workflow for the bioanalysis of this compound.
Conclusion
The described LC-MS/MS method is a validated, robust, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure and the high selectivity and sensitivity of the mass spectrometric detection make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality data for pharmacokinetic and other related studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Agomelatine - Wikipedia [en.wikipedia.org]
- 3. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Application Note and Protocol for the Sample Preparation and Analysis of 3-Hydroxy Agomelatine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the extraction and quantification of 3-Hydroxy Agomelatine (B1665654) from human plasma samples using a protein precipitation method followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis.
Introduction
Agomelatine is an antidepressant agent, and 3-Hydroxy Agomelatine is one of its principal metabolites. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note describes a validated method for the sample preparation and analysis of this compound in human plasma. The protocol utilizes a simple and rapid protein precipitation technique for sample cleanup, followed by a sensitive and selective LC-MS/MS method for detection and quantification.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Phenacetin[1]
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)[2][3]
-
Formic acid (LC-MS grade)[1]
-
Ammonium formate[1]
-
Water (deionized or Milli-Q)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and quality control samples. A typical calibration curve range for this compound is 0.4572-1000 ng/mL.[1]
Sample Preparation: Protein Precipitation
This protocol is based on a simple protein precipitation method which is efficient for removing proteins from the plasma matrix.[1][2]
-
Sample Thawing: Thaw the plasma samples (patient samples, calibration standards, and QCs) at room temperature.
-
Aliquoting: Pipette 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the Internal Standard working solution to each tube.
-
Precipitation: Add 300 µL of acetonitrile (or methanol) to each tube. The recommended ratio of precipitating solvent to plasma is typically 3:1 (v/v).[3]
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of this compound.[1]
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Positive electrospray ionization (ESI+).[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | Phenomenex ODS3 (4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase A | 5 mM Ammonium formate (B1220265) with 0.2% Formic Acid in Water[1] |
| Mobile Phase B | Methanol[1] |
| Gradient | Isocratic: 30% A and 70% B[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Mass Spectrometry Conditions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 260.1 | 201.1 |
| Phenacetin (IS) | 180.1 | 110.1 |
The mass transitions should be optimized for the specific instrument being used.
Data Presentation
The quantitative data from the analysis should be summarized in clear and structured tables for easy comparison.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.4572 | Value |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%RSD) | Accuracy (%) |
| Low QC | 1.5 | Value | Value | Value |
| Mid QC | 75 | Value | Value | Value |
| High QC | 750 | Value | Value | Value |
Stability
The stability of agomelatine has been investigated under various conditions, and it has been found to be labile to acidic and alkaline degradation.[4] While specific stability data for this compound in plasma is not extensively detailed in the provided search results, it is recommended to perform stability assessments under typical laboratory conditions. A related compound, melatonin (B1676174), was found to be stable in plasma for at least 30 days at approximately 23°C.[5]
Recommended Stability Tests:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term Stability: Evaluate stability at room temperature for the duration of the sample preparation process.
-
Long-Term Stability: Determine stability in a freezer at -20°C or -80°C over an extended period.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
Visualizations
Caption: Workflow for Protein Precipitation Sample Preparation.
Caption: LC-MS/MS Analytical Workflow.
Caption: Overall Analysis Process Logic.
References
- 1. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of melatonin in human plasma with solid-phase extraction, high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxy Agomelatine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy Agomelatine is a principal active metabolite of Agomelatine, a novel antidepressant agent.[1] Agomelatine exerts its therapeutic effects through a unique mechanism of action, acting as a potent agonist at melatonin (B1676174) receptors (MT1 and MT2) and an antagonist at the serotonin (B10506) 2C (5-HT2C) receptor.[2][3] Understanding the pharmacological profile of its metabolites, such as this compound, is crucial for a comprehensive assessment of the drug's overall activity and safety profile.
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its activity at the 5-HT2C receptor and to assess its potential effects on downstream signaling pathways and general cell health. While extensive data on this compound is still emerging, this document consolidates available information and provides a framework for its investigation in a research setting.
Mechanism of Action
This compound is recognized as an antagonist of the 5-HT2C receptor.[4] The antagonism of this receptor by the parent compound, Agomelatine, is thought to contribute to its antidepressant effects by increasing dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex.[5] In vitro studies have indicated that this compound possesses a moderate affinity for human cloned MT1 and MT2 receptors, though its functional activity at these receptors requires further characterization.[6]
Data Presentation
The following table summarizes the available quantitative data for this compound. It is important to note that publicly available data is limited, and further experimental validation is recommended.
| Parameter | Receptor/Assay | Value | Reference |
| IC50 | 5-HT2C Receptor | 3.2 µM | [4] |
| Ki | 5-HT2C Receptor | 1.8 µM | [4] |
| Receptor Affinity | MT1/MT2 Receptors | Moderate | [6] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Figure 1: Signaling pathways of Agomelatine and its metabolite. (Max Width: 760px)
Figure 2: General experimental workflow for cell-based assays. (Max Width: 760px)
Experimental Protocols
5-HT2C Receptor Functional Antagonism Assay (Calcium Mobilization)
This protocol describes a method to determine the antagonistic activity of this compound at the 5-HT2C receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin/streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
5-HT (Serotonin) as the agonist.
-
This compound.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Seeding: Seed the 5-HT2C expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the wells and add the dye loading solution.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in Assay Buffer to obtain a range of concentrations.
-
Prepare the agonist (5-HT) solution in Assay Buffer at a concentration that elicits a submaximal (EC80) response.
-
-
Assay:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the 5-HT solution into the wells and continue recording the fluorescence for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the response of the agonist alone (100%) and a no-agonist control (0%).
-
Plot the normalized response against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
cAMP Accumulation Assay for Melatonin Receptors (MT1/MT2)
This protocol is designed to assess the potential agonistic or antagonistic activity of this compound at MT1 or MT2 receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing either human MT1 or MT2 receptors.
-
Cell culture medium.
-
Assay Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Forskolin.
-
Melatonin as a reference agonist.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed the MT1 or MT2 expressing cells into the microplates and incubate overnight.
-
Compound Preparation:
-
Prepare serial dilutions of this compound and Melatonin in Assay Buffer.
-
Prepare a solution of Forskolin in Assay Buffer.
-
-
Agonist Mode:
-
Aspirate the culture medium and add the different concentrations of this compound or Melatonin to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate the cells with different concentrations of this compound for 15-30 minutes.
-
Add Melatonin at its EC80 concentration to all wells (except controls).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Calculate the cAMP concentration in each well.
-
For agonist mode, plot cAMP concentration against the log concentration of the compound to determine the EC50.
-
For antagonist mode, plot the inhibition of the melatonin-induced cAMP response against the log concentration of this compound to determine the IC50.
-
ERK1/2 Phosphorylation Assay
This protocol measures the phosphorylation of ERK1/2 as a downstream indicator of receptor activation.
Materials:
-
Appropriate cell line (e.g., expressing 5-HT2C, MT1, or MT2 receptors).
-
Serum-free cell culture medium.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot equipment and reagents.
Procedure:
-
Cell Culture and Starvation:
-
Culture cells to near confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imager.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Plot the normalized data against the log concentration of this compound.
-
Cell Viability Assay
This protocol assesses the general cytotoxicity of this compound.
Materials:
-
A relevant cell line (e.g., HEK293, HepG2).
-
Cell culture medium.
-
This compound.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well clear or white microplates.
-
Plate reader (absorbance or luminescence).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot cell viability against the log concentration of this compound to determine the CC50 (cytotoxic concentration 50%).
-
Conclusion
The provided protocols offer a starting point for the in-depth characterization of this compound in cell-based assays. Given the limited availability of specific data for this metabolite, the described experiments are essential to elucidate its full pharmacological profile, including its activity at melatonin receptors and its impact on key signaling pathways and overall cell health. Such studies will contribute to a more complete understanding of the in vivo effects of Agomelatine.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Mode of action of agomelatine: synergy between melatonergic and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Agomelatine - Wikipedia [en.wikipedia.org]
- 6. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Study of 3-Hydroxy Agomelatine
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the study of 3-Hydroxy Agomelatine (B1665654), a primary metabolite of the antidepressant drug agomelatine.
Overview of 3-Hydroxy Agomelatine
This compound is a significant metabolite of agomelatine, formed primarily through the action of the cytochrome P450 enzyme CYP1A2.[1][2][3][4][5] Like its parent compound, this compound exhibits activity at the serotonin (B10506) 5-HT2C receptor, acting as an antagonist, albeit with a lower affinity.[6] Understanding the pharmacological and metabolic profile of this metabolite is crucial for a complete characterization of agomelatine's in vivo activity and for assessing its potential contribution to the overall therapeutic effect and safety profile of the parent drug.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Receptor/System | Reference |
| IC50 | 3.2 μM | 5-HT2C Receptor | [6] |
| Ki | 1.8 μM | 5-HT2C Receptor | [6] |
| Lower Limit of Quantification (LLOQ) in Plasma | 0.460 ng/mL | LC-MS/MS | [7] |
Experimental Protocols
Chemical Synthesis of this compound
dot
Caption: Proposed synthetic workflow for this compound.
Protocol:
-
Synthesis of 2-(7-methoxy-1-naphthyl)ethanamine: This precursor can be synthesized from 7-methoxy-1-tetralone (B20472) as described in the literature.[8]
-
Protection of the Amine: The primary amine of 2-(7-methoxy-1-naphthyl)ethanamine should be protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during the subsequent hydroxylation step.
-
Hydroxylation of the Naphthalene (B1677914) Ring: This is the most critical step. A directed ortho-metalation approach could be employed. The protected precursor would be treated with a strong base like n-butyllithium to deprotonate the C2 position, followed by reaction with an electrophilic oxygen source (e.g., a peroxide or N-oxide) to introduce the hydroxyl group at the 3-position. This step would require careful optimization of reaction conditions (solvent, temperature, reagents) to achieve regioselectivity.
-
Deprotection: The protecting group on the amine would then be removed under appropriate conditions (e.g., acidic conditions for a Boc group).
-
Acetylation: The final step involves the acetylation of the primary amine of the hydroxylated precursor with acetyl chloride or acetic anhydride (B1165640) to yield this compound.[9][10][11]
-
Purification: The final product would require purification, likely by column chromatography followed by recrystallization, to obtain a high-purity standard for use in biological and analytical assays.
Analytical Method: Quantification by HPLC-MS/MS
This protocol is adapted from a validated method for the quantification of agomelatine and its metabolites in human plasma.[7]
dot
Caption: Workflow for the quantification of this compound.
Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 250 mm) is suitable.[12]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid. The specific gradient will need to be optimized for optimal separation from agomelatine and other metabolites.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the analyte.
-
The concentration of this compound in unknown samples can then be determined from this calibration curve.
-
Biological Assay: 5-HT2C Receptor Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2C receptor.
dot
Caption: Workflow for a 5-HT2C receptor radioligand binding assay.
Protocol:
-
Materials:
-
Cell membranes expressing the human 5-HT2C receptor.
-
Radioligand: [3H]-Mesulergine or another suitable 5-HT2C receptor antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known 5-HT2C antagonist (e.g., 10 µM mianserin).
-
Test compound: this compound at various concentrations.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), the non-specific binding control, or varying concentrations of this compound.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Biological Assay: 5-HT2C Receptor Functional Assay (Calcium Flux)
This protocol describes a functional assay to characterize the antagonist activity of this compound at the 5-HT2C receptor by measuring changes in intracellular calcium.[13]
dot
Caption: Workflow for a 5-HT2C receptor calcium flux functional assay.
Protocol:
-
Cell Culture:
-
Use a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Place the plate in a fluorescence plate reader.
-
Initiate the measurement of fluorescence over time.
-
After establishing a baseline, add a fixed concentration of a 5-HT2C receptor agonist (e.g., serotonin) to all wells to stimulate the receptor.
-
Continue to measure the fluorescence to record the calcium response.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to the increase in intracellular calcium.
-
Plot the agonist-induced calcium response as a function of the this compound concentration.
-
Determine the IC50 value for this compound by fitting the data to a dose-response curve.
-
In Vitro Metabolism: Metabolic Stability in Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound in human liver microsomes.[7][13][14][15][16]
dot
Caption: Workflow for an in vitro metabolic stability assay.
Protocol:
-
Materials:
-
Pooled human liver microsomes.
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
This compound stock solution (in a suitable organic solvent like DMSO, diluted to a final concentration of typically 1 µM in the incubation).
-
Ice-cold acetonitrile for quenching the reaction.
-
-
Procedure:
-
Prepare a master mix containing the liver microsomes and phosphate buffer.
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Add the this compound to the master mix.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Sample Analysis and Data Interpretation:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method (as described in section 3.2).
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Signaling Pathways
The primary known signaling pathway for this compound involves its antagonist activity at the 5-HT2C receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, couples to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). As an antagonist, this compound blocks the binding of serotonin to the 5-HT2C receptor, thereby inhibiting this downstream signaling cascade.
dot
Caption: this compound antagonism of the 5-HT2C receptor signaling pathway.
References
- 1. The effects of agomelatine and imipramine on liver cytochrome P450 during chronic mild stress (CMS) in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of CYP1A2 polymorphism on the pharmacokinetics of agomelatine in Chinese healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymorphisms in CYP1A2, CYP2C9 and ABCB1 affect agomelatine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CYP1A2 polymorphism may contribute to agomelatine-induced acute liver injury: Case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]
- 11. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]
- 12. CN103012185A - Preparation method of agomelatine, a drug for treating depression - Google Patents [patents.google.com]
- 13. mercell.com [mercell.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Application of 3-Hydroxy Agomelatine in Neuropharmacology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy Agomelatine (B1665654) is the principal active metabolite of the novel antidepressant drug, agomelatine. While agomelatine exhibits a unique pharmacological profile as a potent agonist at melatonergic (MT1 and MT2) receptors and an antagonist at the serotonin (B10506) 5-HT2C receptor, its metabolite, 3-Hydroxy Agomelatine, primarily contributes to the overall pharmacological activity through its own distinct interaction with the 5-HT2C receptor. Understanding the specific neuropharmacological properties of this metabolite is crucial for a comprehensive assessment of agomelatine's mechanism of action and for the development of new therapeutic agents with improved efficacy and side-effect profiles.
These application notes provide detailed protocols and data for the use of this compound in neuropharmacology research, focusing on its characterization as a 5-HT2C receptor antagonist.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki) of Agomelatine and this compound
| Compound | MT1 Receptor (Ki, nM) | MT2 Receptor (Ki, nM) | 5-HT2C Receptor (Ki, µM) |
| Agomelatine | 0.1 | 0.12 | 0.21 - 0.631 |
| This compound | Less active than Agomelatine (specific Ki not available) | Less active than Agomelatine (specific Ki not available) | 1.8 [1] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Receptor | Parameter | Value |
| 5-HT2C Receptor Functional Antagonism | 5-HT2C | IC50 | 3.2 µM[1] |
Table 3: Pharmacokinetic Parameters of Agomelatine and its Metabolites
| Compound | Elimination Half-life (t½) | Primary Route of Metabolism | Key Metabolites |
| Agomelatine | 1-2 hours[2] | Hepatic (CYP1A2, CYP2C9/19)[2] | This compound , 7-Desmethyl Agomelatine[3] |
| This compound | Data not explicitly available | Further metabolism and conjugation | - |
Experimental Protocols
Radioligand Binding Assay for 5-HT2C Receptor Affinity
This protocol is adapted from standard radioligand binding assay procedures and is suitable for determining the binding affinity of this compound for the 5-HT2C receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Mesulergine or other suitable 5-HT2C antagonist radioligand
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Non-specific Binding Control: Mianserin (10 µM) or another suitable 5-HT2C antagonist
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT2C receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Test Compound: Assay buffer, radioligand, various concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Calcium Mobilization for 5-HT2C Receptor Antagonism
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by a 5-HT2C receptor agonist.
Materials:
-
Test Compound: this compound
-
Agonist: Serotonin (5-HT) or a specific 5-HT2C agonist (e.g., m-chlorophenylpiperazine, mCPP)
-
Cell Line: A cell line stably expressing the human 5-HT2C receptor and a G-protein that couples to phospholipase C (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the 5-HT2C agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
In Vivo Behavioral Assessment: Forced Swim Test (FST) for Antidepressant-Like Effects
The FST is a widely used model to screen for potential antidepressant activity.
Materials:
-
Test Compound: this compound
-
Animals: Male mice or rats.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Video recording and analysis software (optional, for automated scoring).
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally, orally) at various doses at a specified time before the test (e.g., 30-60 minutes).
-
Pre-swim Session (Day 1 - optional but recommended for rats): Place each animal in the water cylinder for 15 minutes. This session is for habituation.
-
Test Session (Day 2): Place each animal in the water cylinder for a 6-minute session. Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
In Vivo Behavioral Assessment: Elevated Plus Maze (EPM) for Anxiolytic-Like Effects
The EPM is a standard behavioral test to assess anxiety-like behavior in rodents.
Materials:
-
Test Compound: this compound
-
Animals: Male mice or rats.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Video tracking software for automated recording of animal behavior.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle at various doses at a specified time before the test (e.g., 30-60 minutes).
-
Test Session: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.
-
Data Recording: Record the number of entries into and the time spent in the open and closed arms.
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. Compare these parameters between the different treatment groups using appropriate statistical tests. An increase in the percentage of open arm entries and/or time spent in the open arms in the this compound-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.
Visualizations
Caption: Signaling pathway of this compound's 5-HT2C receptor antagonism.
Caption: Experimental workflow for neuropharmacological profiling.
Caption: Metabolic and functional relationship of this compound.
References
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxy Agomelatine Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Hydroxy Agomelatine (B1665654).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of 3-Hydroxy Agomelatine?
A1: The main challenges in synthesizing this compound, a key metabolite of Agomelatine, typically revolve around achieving regioselective hydroxylation, preventing over-oxidation or side reactions, and managing protecting group strategies. The aromatic ring system of the naphthalene (B1677914) core can lead to the formation of multiple hydroxylated isomers, making the specific introduction of a hydroxyl group at the 3-position a significant hurdle.
Q2: Which synthetic routes are commonly employed for this compound?
A2: A common strategy involves the multi-step synthesis starting from a substituted naphthalene precursor. This often includes steps like demethylation of a methoxy (B1213986) group at the 3-position of a suitable intermediate. Direct hydroxylation of Agomelatine is generally not favored due to a lack of selectivity.
Q3: What are the critical parameters to control during the synthesis?
A3: Critical parameters include reaction temperature, choice of solvent, the stoichiometry of reagents, and reaction time. For instance, in demethylation reactions using agents like boron tribromide (BBr₃), precise temperature control is crucial to prevent decomposition of the starting material and product.
Q4: What are the common impurities encountered during the synthesis and purification of this compound?
A4: Common impurities may include unreacted starting materials, other positional isomers of the hydroxylated product (e.g., 7-hydroxy agomelatine), di-hydroxylated byproducts, and residual reagents or solvents. The structural similarity of these impurities to the target compound can make purification particularly challenging.
Q5: What purification techniques are most effective for this compound?
A5: Preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice for purifying this compound, especially for achieving high purity required for analytical standards and pharmaceutical development. Column chromatography on silica (B1680970) gel can also be used, but may be less effective at separating closely related isomers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS to ensure completion.- Increase reaction time or temperature, if the stability of the compound allows. |
| - Degradation of product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Lower the reaction temperature. | |
| - Suboptimal reagent stoichiometry. | - Optimize the molar ratio of the reactants. | |
| Formation of Multiple Isomers | - Lack of regioselectivity in the hydroxylation step. | - Employ a synthetic route with a directing group to favor hydroxylation at the 3-position.- Utilize a starting material that already has the hydroxyl group or a precursor at the desired position. |
| Difficult Purification | - Co-elution of impurities with the product in chromatography. | - Optimize the mobile phase and stationary phase for better separation in HPLC or column chromatography.- Consider using a different chromatographic technique (e.g., reversed-phase vs. normal-phase).- Recrystallization may be an option if a suitable solvent system can be found. |
| Product Instability | - Oxidation of the hydroxyl group. | - Store the purified compound under an inert atmosphere at low temperatures, protected from light.- Use antioxidants if compatible with the intended application. |
Experimental Protocols
Illustrative Synthesis Step: Demethylation of a Methoxy Precursor
This protocol is a general representation and may require optimization based on the specific precursor used.
-
Preparation: Dissolve the 3-methoxy agomelatine precursor in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of a demethylating agent (e.g., boron tribromide in dichloromethane) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to stir at the low temperature for a specified time, monitoring the progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a suitable reagent (e.g., methanol), followed by water.
-
Extraction: Allow the mixture to warm to room temperature and extract the product into an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using preparative HPLC or column chromatography.
Visualizations
Technical Support Center: Synthesis of 3-Hydroxy Agomelatine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 3-Hydroxy Agomelatine, a primary metabolite of Agomelatine. Our goal is to help improve the yield and purity of this target compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in the chemical synthesis of this compound revolve around controlling the regioselectivity of the hydroxylation reaction on the naphthalene (B1677914) ring of Agomelatine. Key difficulties include:
-
Poor Regioselectivity: Direct oxidation of the aromatic system often leads to a mixture of hydroxylated isomers (e.g., at the 3, 6, and 7 positions), making it difficult to isolate the desired 3-hydroxy product in high yield.
-
Over-oxidation: The naphthalene ring is susceptible to further oxidation, which can result in the formation of dihydroxy or quinone byproducts, thereby reducing the yield of the target molecule.
-
Difficult Purification: The structural similarity between this compound, unreacted starting material, and other isomeric byproducts complicates the purification process, often requiring advanced chromatographic techniques.
Q2: Is there an enzymatic or biocatalytic approach to synthesize this compound?
A2: Yes, and this is often the more selective method. This compound is a known major metabolite of Agomelatine, produced in vivo by the cytochrome P450 enzyme CYP1A2.[1] This enzymatic process is highly regioselective for the 3-position. Researchers can explore using isolated CYP1A2 enzymes or whole-cell biotransformation systems expressing this enzyme to achieve a more specific hydroxylation and potentially higher yield of the desired product compared to traditional chemical methods.[2][3]
Q3: What analytical methods are suitable for monitoring the reaction and assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and effective method for monitoring the progress of the synthesis and analyzing the purity of the final product.[4] A well-developed HPLC method can separate this compound from the starting material (Agomelatine) and other potential impurities or isomers. For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are essential.
Q4: Can protecting groups be used to improve the regioselectivity of chemical hydroxylation?
A4: The use of protecting groups is a viable strategy to enhance regioselectivity in the hydroxylation of complex aromatic systems. However, for Agomelatine, this would involve a multi-step process of protection, hydroxylation, and deprotection, which could lower the overall yield. The feasibility would depend on identifying a protecting group that effectively blocks other reactive sites on the naphthalene ring without being removed under the hydroxylation conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Poor Regioselectivity of Hydroxylation | - Optimize Reaction Conditions: Vary the solvent, temperature, and reaction time. Some solvent systems can influence the regioselectivity of electrophilic aromatic substitution. - Choice of Oxidizing Agent: Experiment with different oxidizing agents. Milder reagents may offer better selectivity. For instance, some peroxy acids or metal-based catalysts can provide different isomeric ratios. - Consider Biocatalysis: If feasible, utilize a CYP1A2 enzymatic system for highly specific 3-hydroxylation.[1][3] |
| Over-oxidation of the Product | - Control Stoichiometry: Use a stoichiometric amount or a slight excess of the oxidizing agent. A large excess can promote the formation of diols and quinones. - Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of secondary oxidation reactions. - Monitor Reaction Progress: Closely monitor the reaction using TLC or HPLC and quench the reaction once the formation of the desired product is maximized and before significant byproduct formation occurs. |
| Degradation of Starting Material or Product | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen. - pH Control: If using aqueous or acidic/basic conditions, ensure the pH is controlled, as the amide functionality in Agomelatine could be susceptible to hydrolysis under harsh conditions. |
Problem 2: Difficulty in Purifying this compound
| Potential Cause | Suggested Solution |
| Co-elution of Isomers | - Optimize Chromatographic Conditions: Develop a more effective HPLC or column chromatography method. This may involve trying different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions, and gradients. - Derivative Formation: Consider derivatizing the crude mixture to improve the separation of isomers. After separation, the protecting group can be removed. |
| Presence of Unreacted Agomelatine | - Drive the Reaction to Completion: If possible without significant byproduct formation, adjust reaction conditions (e.g., longer reaction time, slight excess of reagent) to consume more of the starting material. - Recrystallization: Attempt to selectively crystallize either the product or the starting material from the crude mixture if a suitable solvent system can be found. |
| Tailing or Broad Peaks in Chromatography | - Adjust Mobile Phase pH: The phenolic hydroxyl group in this compound can interact with the stationary phase. Adding a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape. |
Experimental Protocols
Protocol 1: Chemical Hydroxylation of Agomelatine (Hypothetical Approach)
This is a generalized protocol based on common methods for aromatic hydroxylation. Optimization is crucial for achieving a reasonable yield of this compound.
Materials:
-
Agomelatine
-
Acetonitrile (B52724) (anhydrous)
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium bicarbonate
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Agomelatine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of Oxone® (1.2 equivalents) in deionized water.
-
Add the Oxone® solution dropwise to the Agomelatine solution over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC or HPLC.
-
Once the reaction is complete (or has reached optimal conversion), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.
Protocol 2: Biocatalytic Synthesis of this compound
This protocol outlines a general approach for enzymatic synthesis. Specific conditions will depend on the enzyme preparation and activity.
Materials:
-
Agomelatine
-
CYP1A2 enzyme preparation (e.g., recombinant enzyme, liver microsomes)
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ethyl acetate
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regeneration system, and the CYP1A2 enzyme preparation.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add a solution of Agomelatine (dissolved in a minimal amount of a suitable organic solvent like DMSO, then diluted in buffer) to initiate the reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid denaturing the enzyme.
-
Incubate the reaction at 37°C with gentle shaking. Monitor the formation of this compound over time using HPLC-MS.
-
After the desired conversion is achieved, terminate the reaction by adding a quenching solvent such as cold acetonitrile or by protein precipitation.
-
Centrifuge the mixture to remove precipitated protein.
-
Extract the supernatant with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product using preparative HPLC.
Data Presentation
Table 1: Comparison of Synthetic Approaches for this compound
| Parameter | Chemical Synthesis (Hypothetical) | Biocatalytic Synthesis |
| Regioselectivity | Low to moderate; mixture of isomers expected | High; predominantly 3-hydroxylation[1] |
| Yield | Variable, likely low due to side reactions | Potentially higher for the specific isomer |
| Reaction Conditions | Can range from mild to harsh | Mild (physiological pH and temperature) |
| Purification | Challenging; requires extensive chromatography | Simpler; fewer isomeric byproducts |
| Scalability | Potentially more straightforward | Can be challenging due to enzyme cost and stability |
Visualizations
Caption: Comparative workflow of chemical vs. biocatalytic synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxylation of naphthalene by aromatic peroxygenase from Agrocybe aegerita proceeds via oxygen transfer from H2O2 and intermediary epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
Technical Support Center: Forced Degradation Studies of 3-Hydroxy Agomelatine
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study?
A1: Forced degradation studies, or stress testing, are conducted to intentionally degrade a drug substance. These studies help to:
-
Elucidate the degradation pathways of the drug molecule.[2]
-
Identify the likely degradation products that could form under various conditions.[2]
-
Demonstrate the specificity of a stability-indicating analytical method, ensuring that the drug peak can be accurately measured in the presence of its degradants.[1]
-
Understand the intrinsic stability of the molecule.[2]
Q2: What are the typical stress conditions applied in a forced degradation study?
A2: According to ICH guidelines, typical stress conditions include hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress.[1][2][3]
Q3: How were the degradation studies for Agomelatine performed?
A3: For Agomelatine, studies involved subjecting a solution of the drug to acidic (e.g., 0.1 M HCl), alkaline (e.g., 0.1 N NaOH), and oxidative (e.g., 30% H₂O₂) conditions, as well as thermal (e.g., 80°C) and photolytic stress.[1][3][4]
Q4: What analytical technique is typically used to analyze the results of forced degradation studies?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique.[1][3][4] This method should be able to separate the parent drug from all the degradation products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Stress condition is not harsh enough (e.g., concentration of stressor, temperature, or duration is too low). | Increase the concentration of the acid/base/oxidizing agent, raise the temperature, or extend the exposure time. It is a stepwise process to achieve desired degradation (typically 5-20%). |
| Complete degradation of the parent drug. | The stress condition is too severe. | Reduce the strength of the stressor, lower the temperature, or shorten the duration of the study. |
| Poor peak shape or resolution in the chromatogram. | The mobile phase is not optimized. The column is not suitable. pH of the mobile phase is not appropriate. | Optimize the mobile phase composition (e.g., ratio of organic solvent to buffer).[1] Try a different column with a different stationary phase. Adjust the pH of the mobile phase to ensure ionizable compounds are in a single form. |
| Co-elution of the parent drug and degradation products. | The analytical method lacks specificity. | The HPLC method needs to be re-developed and validated to ensure it is "stability-indicating." This may involve changing the column, mobile phase, or gradient program. |
| Formation of unexpected peaks. | Impurities in the drug substance or reagents. Interaction with excipients (if using a drug product). | Analyze a blank (placebo) under the same stress conditions. Use high-purity reagents and solvents. |
Experimental Protocols
The following are example protocols for the forced degradation of Agomelatine which can be adapted for 3-Hydroxy Agomelatine. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Initial Preparation: Prepare a stock solution of the drug substance at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase).[1][3]
-
Acidic Degradation:
-
To 1 mL of the drug stock solution, add 1 mL of 0.1 M hydrochloric acid.[1]
-
Cool the solution to room temperature.
-
Neutralize the solution with an equivalent concentration and volume of sodium hydroxide.[1]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the drug substance (solid and/or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light.
-
After exposure, dissolve/dilute the sample in the mobile phase for HPLC analysis.
-
Data Presentation
The following table summarizes the degradation of Agomelatine observed under different stress conditions from various studies. This provides a baseline for what might be expected.
| Stress Condition | Reagent/Condition | Time & Temperature | % Degradation of Agomelatine | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 30 min at 80°C | 5.32% | [1] |
| Acidic Hydrolysis | Not Specified | Not Specified | 11.36% | [4] |
| Alkaline Hydrolysis | 0.1 N NaOH | 30 min at 80°C | 8.08% | [1] |
| Alkaline Hydrolysis | Not Specified | Not Specified | 6.94% | [4] |
| Oxidation | 30% H₂O₂ | 30 min at 80°C | 14.34% | [1] |
| Oxidation | Not Specified | Not Specified | 2.13% | [4] |
| Thermal | 80°C | Not Specified | 0.03% | [1] |
| Thermal | Not Specified | Not Specified | 12.63% | [4] |
| Photolytic | Not Specified | Not Specified | 1.52% | [4] |
Visualizations
References
Technical Support Center: Optimizing LC-MS/MS for 3-Hydroxy Agomelatine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the LC-MS/MS analysis of 3-Hydroxy Agomelatine (B1665654).
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for 3-Hydroxy Agomelatine?
A1: For this compound, the mass transition m/z 260.1 → 201.1 is commonly monitored in positive electrospray ionization (ESI) mode.[1] It is also recommended to optimize the collision energy to ensure a stable and intense fragment ion signal, leaving approximately 10-15% of the parent ion.[2]
Q2: What type of LC column is recommended for separating this compound?
A2: Reversed-phase C18 columns are most frequently used and have proven effective for the separation of agomelatine and its metabolites.[1][3][4][5] Specific examples include Phenomenex ODS3 (4.6x150 mm, 5µm) and Zorbax SB-C18 (150 × 2.1 mm i.d., 5 µm).[1][4][5]
Q3: What mobile phase composition is optimal for the analysis?
A3: A common mobile phase consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier. A frequently cited composition is methanol and 5mM ammonium (B1175870) formate (B1220265) solution with 0.2% formic acid at a ratio of 70:30 (v/v).[1] The addition of formic acid or ammonium acetate (B1210297) helps to protonate the analyte, which is beneficial for positive ion mode ESI.[6]
Q4: Which sample preparation technique is most suitable for plasma samples?
A4: Both protein precipitation and liquid-liquid extraction (LLE) are effective methods for extracting this compound from human plasma.[1][4] Simple protein precipitation is often favored for its speed and simplicity, while LLE can provide a cleaner extract, potentially reducing matrix effects.[1][4][6]
Q5: Is an internal standard necessary, and if so, which one should be used?
A5: Yes, using an internal standard (IS) is crucial for accurate quantification to compensate for variations in sample preparation and instrument response. For methods analyzing agomelatine and its metabolites simultaneously, phenacetin (B1679774) has been successfully used as an internal standard.[1] For methods focused solely on agomelatine, fluoxetine (B1211875) has also been employed.[3] When selecting an IS, a stable isotope-labeled version of the analyte is ideal for minimizing variability.[7]
Experimental Protocols
Detailed Protocol for LC-MS/MS Analysis of this compound in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of methanol (or acetonitrile) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Parameters
-
Column: Phenomenex ODS3 (4.6×150 mm, 5µm)[1]
-
Mobile Phase: Methanol and 5mM ammonium formate (containing 0.2% formic acid) (70:30, v/v)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Column Temperature: 45°C[8]
-
Injection Volume: 10 µL
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Key Transitions:
-
Ion Source Parameters: Optimize desolvation temperature, gas flow rates, and source voltages to achieve a stable and maximal signal for the analyte.[2][9]
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Agomelatine and its Metabolites.
| Parameter | Setting | Reference |
|---|---|---|
| LC Column | Phenomenex ODS3 (4.6x150 mm, 5µm) | [1] |
| Mobile Phase | Methanol : 5mM Ammonium Formate (0.2% Formic Acid) (70:30 v/v) | [1] |
| Flow Rate | 0.8 mL/min | [1] |
| Ionization Mode | ESI Positive | [1] |
| Internal Standard | Phenacetin |[1] |
Table 2: MRM Transitions and Linearity Ranges.
| Analyte | MRM Transition (m/z) | Linearity Range (ng/mL) | Reference |
|---|---|---|---|
| Agomelatine | 244.1 → 185.1 | 0.0457 - 100 | [1] |
| 7-Desmethyl-agomelatine | 230.1 → 171.1 | 0.1372 - 300 | [1] |
| 3-Hydroxy-agomelatine | 260.1 → 201.1 | 0.4572 - 1000 | [1] |
| Phenacetin (IS) | 180.1 → 110.1 | N/A |[1] |
Visualized Workflows and Logic
References
- 1. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. iroatech.com [iroatech.com]
- 8. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: LC-MS/MS Analysis of 3-Hydroxy Agomelatine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 3-Hydroxy Agomelatine.
Troubleshooting Guide
Issue: Poor Peak Shape, Tailing, or Broadening
Possible Cause: Matrix components may be interfering with the chromatography, leading to distorted peak shapes for this compound.
Recommended Actions:
-
Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Adjust Chromatographic Conditions:
-
Modify the mobile phase composition or gradient to improve the separation of this compound from co-eluting matrix components.
-
Evaluate a different analytical column with an alternative stationary phase chemistry.
-
-
Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[1]
Issue: Inconsistent or Irreproducible Results
Possible Cause: Variable matrix effects between different samples or batches are a likely cause of inconsistent results.
Recommended Actions:
-
Implement a Robust Sample Preparation Protocol: Ensure the chosen sample preparation method is highly reproducible. Automated liquid handling systems can improve consistency.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variability in matrix effects, as it will be affected similarly to the analyte.
-
Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect.
Issue: Low Signal Intensity or Ion Suppression
Possible Cause: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound in the mass spectrometer source.[2]
Recommended Actions:
-
Improve Sample Cleanup: Employ more rigorous extraction methods like SPE or LLE to remove phospholipids (B1166683) and other interfering substances.
-
Chromatographic Separation: Adjust the LC method to separate the analyte from the regions of significant ion suppression. A post-column infusion experiment can identify these regions.
-
Optimize MS Source Parameters: Fine-tune ion source parameters such as gas flows, temperature, and spray voltage to enhance the ionization of this compound.
-
Consider a Different Ionization Technique: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) might be less susceptible to matrix effects for certain analytes and could be evaluated.[2]
Frequently Asked Questions (FAQs)
1. What are matrix effects in the context of LC-MS/MS analysis of this compound?
Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting components from the sample matrix (e.g., plasma, urine).[3] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and reproducibility of quantification.[3][4]
2. How can I quantitatively assess the matrix effect for this compound?
The most common method is the post-extraction spike experiment. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample.[5]
The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Spiked Post-Extracted Matrix / Peak Area in Neat Solution) * 100
-
ME ≈ 100%: No significant matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
3. What are the most common sources of matrix effects in plasma samples?
In plasma, major contributors to matrix effects include phospholipids, salts, and endogenous metabolites. These components can co-elute with this compound and interfere with its ionization.
4. Can I use a simple protein precipitation for sample preparation?
While simple and fast, protein precipitation is a non-selective sample preparation technique that may not adequately remove all interfering matrix components, potentially leading to significant matrix effects. A published method for the analysis of this compound in human plasma did successfully utilize protein precipitation, suggesting it can be effective if the subsequent chromatographic separation is robust.
5. What is the best way to compensate for matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound is considered the gold standard for compensating for matrix effects.[3] The SIL-IS experiences similar ionization suppression or enhancement as the analyte, leading to an accurate peak area ratio and reliable quantification. When a SIL-IS is not available, matrix-matched calibration curves are a suitable alternative.
Quantitative Data Summary
The following table illustrates how to present quantitative data on matrix effects and extraction recovery for this compound, based on a hypothetical analysis at low and high concentration levels in human plasma.
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |
| This compound | 1.5 | 92.3 | 85.1 |
| 800 | 95.7 | 88.4 | |
| Internal Standard | 100 | 94.1 | 87.5 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
This protocol describes a standard procedure to quantify the matrix effect.
-
Prepare Solutions:
-
Set A (Neat Solution): Prepare a standard solution of this compound at a known concentration (e.g., 50 ng/mL) in the mobile phase.
-
Set B (Blank Matrix Extract): Process a blank plasma sample (without the analyte) through the entire extraction procedure.
-
Set C (Post-Extraction Spike): Spike the blank matrix extract from Set B with the this compound standard to achieve the same final concentration as Set A.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples under the same conditions.
-
Calculation: Calculate the matrix effect using the formula provided in FAQ #2.
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is based on a validated method for the analysis of this compound in human plasma.
-
Sample Aliquoting: To a 1.5 mL centrifuge tube, add 100 µL of human plasma sample, calibrator, or quality control.
-
Addition of Internal Standard: Add the internal standard solution.
-
Protein Precipitation: Add 300 µL of methanol.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: Strategies to mitigate or compensate for matrix effects.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor peak shape for 3-Hydroxy Agomelatine in HPLC
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of 3-Hydroxy Agomelatine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reverse-phase HPLC?
Poor peak shape for this compound, a polar aromatic compound, typically manifests as peak tailing, fronting, or splitting. The primary causes are often related to secondary chemical interactions with the column, issues with the mobile phase or sample solvent, or physical problems within the HPLC system.
-
Peak Tailing is frequently caused by interactions between the basic amine group of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2]
-
Peak Fronting often points to column overload (either mass or volume) or an injection solvent that is significantly stronger than the mobile phase.[3][4]
-
Split Peaks can indicate a contaminated or damaged column (e.g., a void or a blocked frit), or a strong mismatch between the sample solvent and the mobile phase.[3][5][6]
Q2: My this compound peak is tailing. What should I do?
Peak tailing is the most common peak shape issue for amine-containing compounds like this compound. It can compromise resolution and lead to inaccurate quantification.[1]
Primary Cause: Secondary interactions between the analyte and the stationary phase. Compounds with basic functional groups, like amines, can interact strongly with ionized silanol groups on the column's silica (B1680970) surface.[1][2]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (ideally to pH 2.5-3.5) protonates the residual silanol groups, minimizing their interaction with the protonated basic analyte. A mobile phase containing 0.1% formic acid or a phosphate (B84403) buffer adjusted to an acidic pH is often effective.[2][7][8]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns are manufactured to have minimal residual silanols. "End-capped" columns have these silanols chemically bonded to reduce their activity further, which is highly recommended for basic analytes.[2]
-
Reduce Sample Concentration: Injecting too much sample can overload the column and cause tailing. Try diluting your sample to see if the peak shape improves.[1][9]
-
Check for System Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to band broadening and tailing. Ensure all fittings are secure and tubing is cut cleanly and is of the appropriate length.
Caption: Troubleshooting workflow for peak tailing.
Q3: I am observing peak fronting for this compound. How can I fix this?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can also affect accuracy.[3]
Primary Causes: Column overload or sample solvent incompatibility.[10]
Troubleshooting Steps:
-
Reduce Injection Mass/Volume: This is the most common cause. Lower the concentration of your sample or reduce the injection volume.[4][10] If the peak shape becomes symmetrical upon dilution, the issue was mass overload.
-
Match Sample Solvent to Mobile Phase: The sample should ideally be dissolved in the mobile phase itself or in a solvent that is weaker (more aqueous in reverse-phase) than the mobile phase. Injecting a sample dissolved in a strong solvent (e.g., 100% acetonitrile) into a highly aqueous mobile phase can cause severe peak distortion.[11]
-
Check for Column Collapse: In rare cases, operating a column under inappropriate pH or temperature conditions can cause the packed bed to collapse, leading to fronting.[3] This is usually irreversible and requires column replacement.
Caption: Troubleshooting workflow for peak fronting.
Q4: Why is my this compound peak splitting?
Split peaks can be one of the most complex issues to diagnose as they can stem from either chemical or physical problems in the system.[3] A key diagnostic step is to determine if only the analyte peak is splitting or if all peaks in the chromatogram are affected.[6][12]
Troubleshooting Steps:
-
If ALL peaks are splitting: The problem likely occurs before the column.
-
Blocked Inlet Frit: Particulates from the sample or system can clog the column inlet frit, causing the sample flow path to be distributed unevenly.[5][6] Use an in-line filter and ensure samples are filtered to prevent this.[6]
-
Column Void: A void or channel can form in the packing material at the head of the column, causing some analyte molecules to travel faster than others.[6][12] This can result from improper packing or high pressure, and often requires column replacement.
-
-
If ONLY the this compound peak is splitting: The issue is likely related to the specific chemistry of the analyte or its interaction with the system.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting, especially for early eluting peaks.[13] Re-dissolve the sample in the mobile phase.
-
Co-eluting Impurity: The split peak may actually be two separate, unresolved compounds.[6][13] Try adjusting the mobile phase composition or gradient slope to improve separation.
-
On-Column Degradation/Isomerization: The analyte may be unstable under the current mobile phase conditions. Ensure the mobile phase pH is appropriate.
-
Caption: Troubleshooting workflow for split peaks.
Recommended Starting HPLC Parameters
Based on published methods for Agomelatine and its related compounds, the following table provides a robust starting point for method development.[8][14][15][16]
| Parameter | Recommended Condition | Rationale |
| Column | C18, high-purity silica, end-capped (e.g., 150 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the naphthalene (B1677914) core while minimizing silanol interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid or 20-50 mM Phosphate Buffer | An acidic pH (2.5-3.5) is critical to ensure symmetrical peak shape for the basic amine group.[8] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Acetonitrile often provides better peak shape and lower backpressure than methanol.[8] |
| Gradient/Isocratic | Start with an isocratic elution (e.g., 40% B) or a shallow gradient. | Adjust the organic content to achieve a retention factor (k) between 2 and 10. |
| Flow Rate | 0.8 - 1.5 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 - 40 °C | Maintaining a stable temperature improves reproducibility. |
| Detection (UV) | ~230 nm | Wavelength for detecting the naphthalene chromophore.[8] |
| Injection Volume | 5 - 20 µL | Keep volume low to prevent overload. |
| Sample Diluent | Mobile Phase or Water/Acetonitrile mixture weaker than mobile phase | Crucial for preventing peak distortion. |
Key Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase (0.1% Formic Acid)
-
Mobile Phase A (Aqueous):
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of high-purity formic acid to the water.
-
Cap the bottle and mix thoroughly by inversion.
-
Sonicate for 10-15 minutes to degas the solvent.
-
-
Mobile Phase B (Organic):
-
Pour 1 L of HPLC-grade acetonitrile into a separate 1 L solvent bottle.
-
Sonicate for 10-15 minutes to degas.
-
-
System Setup:
-
Place the respective solvent lines into the bottles.
-
Thoroughly purge the HPLC pump lines with the new mobile phases before starting the analysis.
-
Protocol 2: Column Flushing and Cleaning
If you suspect column contamination or blockage, a systematic flush can restore performance. (Always check your specific column's manual for solvent compatibility).
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Aqueous Wash: Flush the column with your mobile phase without the buffer (e.g., 95:5 Water/Acetonitrile) for 20 column volumes.
-
Organic Wash: Flush with 100% Acetonitrile for 20 column volumes.
-
Strong Solvent Wash (for non-polar contaminants): Flush with 100% Isopropanol for 20 column volumes.
-
Re-equilibration:
-
Return to 100% Acetonitrile for 10 column volumes.
-
Gradually re-introduce the aqueous phase until you reach your method's starting conditions.
-
Equilibrate with your analytical mobile phase for at least 20 column volumes or until the baseline is stable.
-
Protocol 3: Sample Dilution Study for Overload Assessment
-
Prepare Stock: Prepare a stock solution of this compound at the highest concentration you typically analyze.
-
Create Dilutions: Perform a serial dilution to create samples at 1:2, 1:5, and 1:10 dilutions of the stock solution using the mobile phase as the diluent.
-
Inject and Analyze: Inject the same volume of the stock solution and each dilution.
-
Evaluate Peak Shape: Compare the peak asymmetry factor for each concentration. If the peak shape improves (becomes more symmetrical) significantly at lower concentrations, your original analysis was suffering from mass overload.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. acdlabs.com [acdlabs.com]
- 4. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bio-works.com [bio-works.com]
- 13. [Kromasil®] F.A.Q. - Why does the chromatogram show split peaks? [kromasil.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. phmethods.net [phmethods.net]
- 16. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing 3-Hydroxy Agomelatine Recovery from Plasma
Welcome to the technical support center for the bioanalysis of 3-Hydroxy Agomelatine (B1665654). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low recovery of 3-Hydroxy Agomelatine from plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low recovery for this compound from plasma samples?
Low recovery of this compound can be attributed to several factors, including:
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be suitable for the physicochemical properties of this compound.
-
Analyte Instability: this compound may be susceptible to degradation under certain pH, temperature, or light conditions during sample handling and extraction.[1][2]
-
Poor Protein Precipitation: Inefficient removal of plasma proteins can lead to the analyte being trapped in the protein pellet.[3][4]
-
Incorrect Solvent Selection: The type and volume of the organic solvent used for precipitation or elution are critical for achieving high recovery.
-
Matrix Effects: Interference from other components in the plasma matrix can suppress the analytical signal and affect recovery.
Q2: Which extraction method generally provides the best recovery for this compound and its related compounds from plasma?
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of agomelatine and its metabolites, including this compound, in human plasma.[5][6] The choice of extraction method—protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—can significantly impact recovery rates. While simple protein precipitation has been successfully used, SPE can yield purer sample extracts and effectively remove interferences.[5][7]
Q3: How can I improve the recovery when using protein precipitation?
To enhance recovery with protein precipitation:
-
Optimize the Precipitating Solvent: Acetonitrile (B52724) and methanol (B129727) are commonly used.[3][8] The choice of solvent and its ratio to the plasma volume should be optimized.
-
Control Temperature: Performing the precipitation at a low temperature can enhance protein removal.
-
Ensure Thorough Vortexing: Adequate mixing is crucial for complete protein precipitation.
-
Allow Sufficient Incubation Time: An appropriate incubation period after adding the solvent ensures complete precipitation before centrifugation.
Q4: What are the key considerations for developing a robust solid-phase extraction (SPE) method?
For a successful SPE method, consider the following:
-
Sorbent Selection: The choice of the sorbent material (e.g., C8, C18, polymeric) is critical and should be based on the analyte's properties.[9][10]
-
pH Adjustment: The pH of the sample and the buffers used for washing and elution should be optimized to ensure proper retention and elution of this compound.
-
Wash Steps: The washing steps are crucial for removing interfering substances from the plasma matrix without eluting the analyte of interest.
-
Elution Solvent: The composition and volume of the elution solvent must be carefully selected to ensure complete elution of the analyte from the sorbent.
Troubleshooting Guides
Issue 1: Low Recovery After Protein Precipitation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete protein precipitation | Increase the ratio of organic solvent to plasma. | Better separation of protein pellet and supernatant. |
| Analyte loss in the protein pellet | Optimize the type of organic solvent (e.g., switch from methanol to acetonitrile). | Increased concentration of the analyte in the supernatant. |
| Suboptimal pH | Adjust the pH of the sample before adding the precipitating solvent. | Improved analyte stability and solubility in the supernatant. |
Issue 2: Inconsistent Recovery with Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor phase separation | Centrifuge at a higher speed or for a longer duration. | A clear and distinct separation between the aqueous and organic layers. |
| Incorrect extraction solvent polarity | Test a range of solvents with different polarities. | Higher partitioning of the analyte into the organic phase. |
| Emulsion formation | Add a small amount of salt to the aqueous phase before extraction. | Breaking of the emulsion and improved phase separation. |
Issue 3: Low Yield from Solid-Phase Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Analyte breakthrough during loading | Decrease the flow rate during sample loading. | Better retention of the analyte on the sorbent bed. |
| Premature elution during washing | Use a weaker wash solvent or decrease the organic content in the wash solution. | Removal of interferences without loss of the analyte. |
| Incomplete elution | Increase the volume or the elution strength of the elution solvent. | Complete recovery of the analyte from the sorbent. |
Data on Extraction Recovery of Agomelatine and its Metabolites
The following table summarizes recovery data from various studies. Note that recovery can be method and analyte-specific.
| Analyte | Extraction Method | Recovery (%) | Reference |
| Agomelatine | Validated LC-MS/MS Method | 91 (plasma), 83 (serum) | [11] |
| Agomelatine | Not Specified | 95.0 - 101.0 | |
| Agomelatine | Spiked Human Plasma | 102.09 ± 5.01 | |
| Fexofenadine (as an example) | Protein Precipitation with Methanol | > 90 | [4] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Sample Preparation: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Solvent Addition: Add 300 µL of ice-cold acetonitrile (or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte and transfer it to a new tube for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 200 µL of plasma, add an appropriate internal standard.
-
pH Adjustment: Adjust the sample pH with a suitable buffer to optimize the extraction of this compound.
-
Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Extraction: Vortex the mixture for 2 minutes, followed by centrifugation at 4,000 rpm for 10 minutes to separate the layers.
-
Organic Phase Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute the plasma sample with a suitable buffer and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Protein Precipitation Workflow.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
References
- 1. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actapharmsci.com [actapharmsci.com]
- 5. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.unibo.it [cris.unibo.it]
- 8. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solid-phase extraction with liquid chromatography and ultraviolet detection for the assay of antidepressant drugs in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
selecting an appropriate internal standard for 3-Hydroxy Agomelatine
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting an appropriate internal standard for the quantitative analysis of 3-Hydroxy Agomelatine (B1665654), a primary metabolite of the antidepressant agomelatine. Accurate quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting an internal standard (IS) for the LC-MS/MS analysis of 3-Hydroxy Agomelatine?
A1: The most critical factor is the use of a stable isotope-labeled (SIL) internal standard. A SIL-IS, such as this compound-d3, is structurally identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical chemical and physical behavior ensures that it experiences the same extraction efficiency, ionization suppression or enhancement, and chromatographic retention as the analyte, providing the most accurate and precise quantification.
Q2: Why is a SIL-IS superior to a structural analog IS?
A2: A SIL-IS co-elutes with the analyte and has the same ionization response, which allows it to compensate for variations in sample preparation, injection volume, and matrix effects more effectively than a structural analog.[1] Structural analogs, while similar, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to less accurate results.
Q3: What is the ideal SIL-IS for this compound analysis?
A3: The ideal and recommended internal standard is This compound-d3 . It is a deuterated form of the analyte and is commercially available. This standard will closely track the analyte throughout the entire analytical process.
Q4: Are there any acceptable alternative internal standards if a SIL-IS is not available?
A4: While not ideal, a structural analog can be used if a SIL-IS is unavailable. The selected analog should have similar physicochemical properties (e.g., pKa, logP), extraction characteristics, and chromatographic behavior to this compound. One published method has successfully used Phenacetin as an internal standard for the simultaneous determination of agomelatine and its metabolites, including this compound.[2] Other compounds used as internal standards for the parent drug, agomelatine, such as Naproxen and Bimatoprost, could also be investigated, but their suitability for the more polar this compound metabolite would require thorough validation.[3][4]
Q5: What are the key parameters to consider when validating a method with a chosen internal standard?
A5: Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should assess specificity, linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, matrix effect, and stability.[2] It is crucial to demonstrate that the internal standard provides reliable and reproducible results for the quantification of this compound in the specific biological matrix of interest.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in IS Signal | Inconsistent addition of IS solution to samples. | Ensure precise and consistent pipetting of the IS working solution into all samples, standards, and quality controls. Use a calibrated pipette. |
| Poor mixing of IS with the sample matrix. | Vortex each sample thoroughly after the addition of the IS to ensure homogeneity. | |
| Degradation of the IS. | Check the stability of the IS in the stock and working solutions under the storage and experimental conditions. Prepare fresh solutions if necessary. | |
| Poor IS Recovery | Inefficient extraction of the IS from the sample matrix. | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to ensure efficient and consistent recovery of both the analyte and the IS. |
| IS Signal Drifting During a Run | Changes in mass spectrometer source conditions or detector response over time. | A suitable IS should compensate for this. If significant drift is still observed, investigate the instrument's performance and stability. |
| Crosstalk Between Analyte and IS | The mass spectrometer is detecting the analyte in the IS channel or vice-versa. | For a SIL-IS, ensure a sufficient mass difference (ideally ≥ 3 Da) between the analyte and IS. Optimize the MRM transitions to be specific for each compound. |
| Different Retention Times for Analyte and SIL-IS | This can sometimes occur with deuterated standards, known as the "isotopic effect," especially with a high degree of deuteration and on certain chromatographic columns. | A small, consistent shift is often acceptable. If the separation is significant and impacts quantification, chromatographic conditions (e.g., mobile phase composition, gradient) may need to be adjusted to minimize the effect. |
Data Presentation: Comparison of Potential Internal Standards
| Internal Standard | Type | Molecular Weight ( g/mol ) | Key Advantages | Potential Disadvantages |
| This compound-d3 | Stable Isotope-Labeled (SIL) | ~262.33 | Ideal choice; co-elutes with the analyte; experiences identical matrix effects and ionization efficiency. | Higher cost compared to structural analogs. |
| Phenacetin | Structural Analog | 179.22 | Has been used successfully in a published method for this compound.[2] | Different chemical structure, which may lead to different extraction recovery, chromatographic behavior, and ionization efficiency. |
| Naproxen | Structural Analog | 230.26 | Used as an IS for the parent drug, agomelatine.[4] | Physicochemical properties may not be a close match to the more polar this compound. |
| Bimatoprost | Structural Analog | 415.57 | Used as an IS for the parent drug, agomelatine.[3] | Significant structural and molecular weight difference from this compound, making it a less suitable candidate. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound using a Stable Isotope-Labeled Internal Standard
This protocol is based on established bioanalytical methods and best practices for using a SIL-IS.
1. Materials and Reagents:
-
This compound reference standard
-
This compound-d3 (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and this compound-d3 in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol:water to prepare calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound-d3 stock solution with methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control, add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: UHPLC/HPLC system
-
Column: A C18 column (e.g., Phenomenex ODS3, 4.6 x 150 mm, 5 µm) is a suitable starting point.[2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and 5 mM ammonium formate with 0.2% formic acid in water. A ratio of 70:30 (v/v) methanol:aqueous has been reported.[2]
-
Flow Rate: 0.8 mL/min[2]
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: m/z 260.1 → 201.1[2]
-
This compound-d3: m/z 263.1 → 201.1 (or 204.1, requires optimization)
-
5. Method Validation:
-
Validate the method for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.
Visualizations
Caption: Workflow for selecting an internal standard for this compound.
Caption: Troubleshooting logic for common internal standard issues.
References
- 1. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Receptor Binding: Agomelatine vs. 3-Hydroxy Agomelatine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of the antidepressant agomelatine (B1665654) and its principal metabolite, 3-hydroxy agomelatine. The data presented herein is intended to offer a clear, objective overview supported by experimental evidence to inform research and development in neuropharmacology.
Introduction
Agomelatine, a naphthalenic analogue of melatonin, exerts its antidepressant effects through a unique pharmacological profile, acting as a potent agonist at melatonergic (MT1 and MT2) receptors and an antagonist at the serotonergic 5-HT2C receptor.[1][2] Following administration, agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 CYP1A2, leading to the formation of hydroxylated and demethylated metabolites.[3] The main metabolite, this compound, is subsequently conjugated and excreted.[3] Understanding the receptor binding affinity of this major metabolite is crucial for a comprehensive assessment of agomelatine's overall pharmacological activity and potential for active metabolite-driven effects.
Comparative Receptor Binding Affinities
The following table summarizes the quantitative data on the binding affinities (Ki) of agomelatine and this compound for their primary molecular targets. Lower Ki values are indicative of higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Agomelatine | MT1 | 0.1 nM | [1] |
| MT2 | 0.12 nM | [1] | |
| 5-HT2C | 631 nM (0.631 µM) | [1] | |
| This compound | MT1 | Not Quantitatively Reported (Significantly lower than agomelatine) | [4] |
| MT2 | Not Quantitatively Reported (Significantly lower than agomelatine) | [4] | |
| 5-HT2C | 1800 nM (1.8 µM) | [5] |
Key Findings:
-
Serotonergic Receptor (5-HT2C): Agomelatine acts as an antagonist at the 5-HT2C receptor.[1] Its primary metabolite, this compound, exhibits a markedly lower affinity for this receptor, with a Ki value approximately 10-fold higher than that of agomelatine.[5] This suggests a substantial reduction in 5-HT2C antagonistic activity following hydroxylation.
Signaling Pathways and Metabolism
The following diagram illustrates the metabolic pathway of agomelatine and the subsequent interaction of both the parent drug and its 3-hydroxy metabolite with their respective receptor targets.
Experimental Protocols
The determination of binding affinities for agomelatine and its metabolites is typically achieved through radioligand binding assays. Below is a detailed methodology representative of such experiments.
Radioligand Competition Binding Assay for MT1 and MT2 Receptors
This protocol outlines the steps for a competitive binding assay using cell membranes expressing recombinant human MT1 or MT2 receptors.
1. Materials:
- Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with human MT1 or MT2 receptor cDNA.
- Radioligand: 2-[¹²⁵I]-iodomelatonin.
- Competitors: Agomelatine, this compound.
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).
- Wash Buffer: Ice-cold Tris-HCl buffer.
- Scintillation Cocktail.
- Glass Fiber Filters.
2. Procedure:
- Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand (2-[¹²⁵I]-iodomelatonin), and varying concentrations of the competitor (agomelatine or this compound) is prepared in the assay buffer.
- Equilibrium: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
- Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Counting: The radioactivity retained on the filters is measured using a gamma counter.
3. Data Analysis:
- The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.
- The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram provides a visual workflow of a typical radioligand binding assay.
Conclusion
The available experimental data clearly demonstrates that agomelatine is a potent ligand for both melatonergic (MT1 and MT2) and serotonergic (5-HT2C) receptors. In contrast, its primary metabolite, this compound, exhibits a significantly reduced affinity for the 5-HT2C receptor and is considered to have negligible activity at the MT1 and MT2 receptors. This suggests that the pharmacological effects of agomelatine are predominantly driven by the parent compound, with minimal contribution from its 3-hydroxy metabolite in terms of direct receptor binding. These findings are critical for pharmacokinetic and pharmacodynamic modeling and for understanding the overall clinical profile of agomelatine. Further research to quantify the binding affinities of other agomelatine metabolites could provide an even more complete picture of its in vivo activity.
References
- 1. Agomelatine, the first melatonergic antidepressant: discovery, characterization and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review [frontiersin.org]
- 5. Agomelatine beyond Borders: Current Evidences of Its Efficacy in Disorders Other than Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
validating the pharmacological activity of 3-Hydroxy Agomelatine
A detailed guide for researchers, scientists, and drug development professionals on the pharmacological activity of 3-Hydroxy Agomelatine (B1665654) compared to its parent compound, Agomelatine, and other relevant alternatives. This guide provides a comprehensive overview of their receptor binding affinities, functional activities, and the experimental protocols for their validation.
Introduction
Agomelatine, an atypical antidepressant, exerts its therapeutic effects through a unique dual mechanism: agonism at melatonin (B1676174) receptors (MT1 and MT2) and antagonism at the serotonin (B10506) 2C (5-HT2C) receptor. This profile contributes to its efficacy in treating major depressive disorder by resynchronizing circadian rhythms and increasing frontal cortex dopamine (B1211576) and norepinephrine (B1679862) levels. Following administration, agomelatine is extensively metabolized, with 3-Hydroxy Agomelatine being one of its primary metabolites. Understanding the pharmacological activity of this metabolite is crucial for a complete comprehension of agomelatine's in vivo action, including its efficacy and potential side effects. This guide provides a comparative analysis of the pharmacological activity of this compound against its parent compound, supported by experimental data and detailed methodologies.
Data Presentation: Receptor Binding Affinity
The following table summarizes the quantitative data on the binding affinities (Ki) of this compound and Agomelatine for the MT1, MT2, and 5-HT2C receptors. For comparison, data for melatonin, a natural agonist of MT1/MT2 receptors, and S32006, a selective 5-HT2C receptor antagonist, are also included.
| Compound | MT1 Receptor Ki (nM) | MT2 Receptor Ki (nM) | 5-HT2C Receptor Ki (nM) |
| This compound | Data Not Available | Data Not Available | 1800[1] |
| Agomelatine | 0.1 | 0.12 | 631 |
| Melatonin | ~0.1 | ~0.5 | >10,000 |
| S32006 (comparator) | >10,000 | >10,000 | 1.5 |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the presented data.
Radioligand Competition Binding Assay for Melatonin (MT1/MT2) Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound for the MT1 and MT2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a stable cell line expressing human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: 10 µM melatonin.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, 2-[¹²⁵I]-iodomelatonin (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control. The total assay volume is typically 250 µL.
-
Equilibration: Incubate the plate at 37°C for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol (B14025) Phosphate (B84403) (IP) Functional Assay for 5-HT2C Receptor
This functional assay measures the antagonist activity of a test compound at the Gq-coupled 5-HT2C receptor by quantifying its ability to inhibit agonist-induced inositol phosphate accumulation.
Materials:
-
A cell line stably expressing the human 5-HT2C receptor (e.g., CHO-K1 cells).
-
Cell culture medium, supplemented with fetal bovine serum and antibiotics.
-
[³H]-myo-inositol.
-
Agonist: Serotonin (5-HT).
-
Test compound (e.g., this compound) at various concentrations.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Seeding and Labeling: Seed the cells in multi-well plates and allow them to attach. Label the cells by incubating them overnight with medium containing [³H]-myo-inositol.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of the test compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (5-HT) to the wells and incubate for a specific time to stimulate inositol phosphate production.
-
Extraction: Terminate the reaction by adding a suitable extraction solution (e.g., perchloric acid) and neutralize the extracts.
-
Purification of Inositol Phosphates: Apply the cell extracts to columns containing Dowex AG1-X8 resin. Wash the columns to remove free inositol and then elute the total inositol phosphates with a high salt buffer.
-
Quantification: Add the eluted fraction to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the agonist-induced inositol phosphate accumulation (IC50). This value reflects the potency of the compound as a 5-HT2C receptor antagonist.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathways of MT1/MT2 and 5-HT2C receptors.
Caption: Experimental workflow for radioligand competition binding assay.
Caption: Experimental workflow for 5-HT2C receptor functional assay.
References
A Comparative Guide to the In Vitro and In Vivo Effects of 3-Hydroxy Agomelatine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of 3-Hydroxy Agomelatine, a primary metabolite of the antidepressant drug agomelatine. The data presented herein is intended to facilitate a deeper understanding of the metabolite's activity profile and its potential contribution to the overall therapeutic effects of its parent compound.
In Vitro and In Vivo Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound in both laboratory-based assays and living organisms.
Table 1: In Vitro 5-HT2C Receptor Binding Affinity
| Compound | IC50 (μM) | Ki (μM) | Receptor Affinity Relative to Agomelatine |
| This compound | 3.2[1] | 1.8[1] | ~10-fold lower[1] |
| Agomelatine | Not explicitly stated | 0.21[1] | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant, a measure of receptor affinity.
Table 2: In Vivo Effects on 5-HT2C Receptor-Mediated Behavior
| Compound | Animal Model | Dosing (Intraperitoneal) | Effect on mCPP- and Ro 60-0175-induced Penile Erections |
| This compound | Wistar Rat[1] | 1.25 to 40 mg/kg[1] | No effect[1] |
mCPP and Ro 60-0175 are known 5-HT2C receptor agonists that induce penile erections in rats.
Correlation of In Vitro and In Vivo Effects
This compound demonstrates in vitro antagonist activity at the 5-HT2C receptor, albeit with a significantly lower affinity than its parent compound, agomelatine.[1] The in vivo data aligns with this in vitro profile. In a functional assay designed to assess 5-HT2C receptor agonism, this compound did not produce the physiological response (penile erections) elicited by known 5-HT2C agonists.[1] This lack of agonistic activity in a whole-animal model is consistent with its characterization as a receptor antagonist in laboratory assays.
The lower in vitro affinity of this compound for the 5-HT2C receptor likely translates to a reduced in vivo potency. The absence of an effect in the penile erection model at the tested doses suggests that at concentrations achieved in vivo following administration of agomelatine, this compound may not exert significant 5-HT2C receptor-mediated physiological effects. However, further in vivo studies exploring a wider range of behavioral and neurochemical endpoints are necessary to fully elucidate the physiological relevance of its 5-HT2C receptor antagonism.
Experimental Protocols
In Vitro: 5-HT2C Receptor Radioligand Binding Assay
This protocol outlines a representative method for determining the binding affinity of a compound to the 5-HT2C receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of this compound for the 5-HT2C receptor.
Materials:
-
Cell membranes expressing the human 5-HT2C receptor.
-
Radioligand (e.g., [3H]-Mesulergine).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the 5-HT2C receptor are prepared and stored at -80°C. On the day of the experiment, membranes are thawed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a mixture of the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound (this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Experimental workflow for a 5-HT2C receptor radioligand binding assay.
In Vivo: mCPP-induced Penile Erection Model in Wistar Rats
This protocol describes a standard method to assess the in vivo effects of compounds on 5-HT2C receptor function.
Objective: To evaluate the effect of this compound on penile erections induced by the 5-HT2C receptor agonist m-Chlorophenylpiperazine (mCPP).
Animals: Male Wistar rats.
Materials:
-
Test compound (this compound).
-
5-HT2C receptor agonist (mCPP).
-
Vehicle (e.g., saline or a suitable solvent).
-
Observation cages with a transparent floor.
Procedure:
-
Acclimation: Rats are acclimated to the experimental room and observation cages to minimize stress-induced behavioral changes.
-
Drug Administration: A group of rats is pre-treated with this compound administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Agonist Challenge: After a specific pre-treatment time, all rats are administered a standard dose of mCPP known to induce penile erections.
-
Observation: Immediately after mCPP administration, each rat is placed individually in an observation cage. The number of penile erections is observed and recorded for a defined period (e.g., 30-60 minutes). An erection is typically defined as the emergence of the glans penis.
-
Data Analysis: The number of erections in the this compound-treated groups is compared to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA). A lack of significant difference indicates that the test compound did not antagonize the mCPP-induced effect at the tested doses.
Workflow for the mCPP-induced penile erection model in rats.
Signaling Pathway of 5-HT2C Receptor Antagonism
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 family of G-proteins.[2] Antagonism of this receptor by a compound like this compound blocks the downstream signaling cascade initiated by the endogenous ligand, serotonin (B10506) (5-HT). This blockade prevents the activation of phospholipase C (PLC), which in turn inhibits the production of the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC) are attenuated. By blocking this pathway, 5-HT2C antagonists can disinhibit the release of dopamine (B1211576) and norepinephrine (B1679862) in brain regions such as the prefrontal cortex.[3]
Signaling pathway of 5-HT2C receptor antagonism by this compound.
References
A Comparative Guide to the Metabolic Stability of Agomelatine and Its Key Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the atypical antidepressant agomelatine (B1665654) and its principal metabolites. The information presented herein is supported by experimental data to aid in understanding the pharmacokinetic profile of this unique therapeutic agent.
Introduction to Agomelatine Metabolism
Agomelatine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes. This rapid biotransformation leads to a low oral bioavailability of the parent drug but results in higher circulating concentrations of its metabolites.[1] The primary metabolic pathways are hydroxylation and O-demethylation.[2] The two major metabolites formed are 3-hydroxy-agomelatine and 7-desmethyl-agomelatine.[1] These metabolites are largely considered pharmacologically inactive.[2]
Comparative Metabolic Stability
While extensive data is available on the in vivo pharmacokinetics of agomelatine, direct comparative in vitro metabolic stability data for its metabolites is limited in publicly available literature. However, based on in vivo observations where metabolite concentrations significantly exceed that of the parent drug, it can be inferred that the metabolites are more stable and/or are eliminated more slowly than agomelatine itself.[1]
The table below summarizes the available pharmacokinetic parameters for agomelatine and its major metabolites from human studies.
| Compound | Parameter | Value | Reference |
| Agomelatine | Elimination Half-Life (t½) | 1-2 hours | [3] |
| Primary Metabolizing Enzymes | CYP1A2 (90%), CYP2C9/19 (10%) | [3] | |
| 3-Hydroxy-agomelatine | In vivo observations | Higher plasma concentrations than agomelatine | [1] |
| 7-Desmethyl-agomelatine | In vivo observations | Higher plasma concentrations than agomelatine | [1] |
Experimental Protocols
Detailed experimental protocols for conducting in vitro metabolic stability studies are crucial for reproducible and comparable results. Below is a generalized protocol for determining metabolic stability using human liver microsomes (HLM), a common methodology in drug metabolism studies.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of a test compound (e.g., agomelatine or its metabolites) when incubated with human liver microsomes.
Materials:
-
Test compound (Agomelatine, 3-hydroxy-agomelatine, or 7-desmethyl-agomelatine)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-warm the phosphate buffer and NADPH regenerating system to 37°C.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound solution. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics. The final protein concentration of HLM is typically between 0.2 and 1 mg/mL.
-
Pre-incubate the mixture for a few minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction and precipitate the proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
-
Visualizing Key Pathways
To provide a clearer understanding of agomelatine's mechanism and metabolism, the following diagrams illustrate the relevant pathways.
Caption: Metabolic pathway of agomelatine.
Caption: Experimental workflow for in vitro metabolic stability assay.
Caption: Signaling pathway of agomelatine.
References
- 1. A semiphysiological population pharmacokinetic model of agomelatine and its metabolites in Chinese healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of agomelatine and imipramine on liver cytochrome P450 during chronic mild stress (CMS) in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agomelatine - Wikipedia [en.wikipedia.org]
Lack of Public Data on Agomelatine Immunoassay Cross-Reactivity with 3-Hydroxy Agomelatine Necessitates Rigorous In-House Validation
A comprehensive review of publicly available scientific literature reveals a significant gap in data regarding the cross-reactivity of commercial and research-based agomelatine (B1665654) immunoassays with its principal metabolite, 3-Hydroxy Agomelatine. This absence of comparative data poses a challenge for researchers, scientists, and drug development professionals who rely on accurate quantification of the parent drug without interference from its metabolites. This guide provides a framework for addressing this issue, outlining a detailed experimental protocol for determining cross-reactivity and presenting a template for data comparison.
Agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes (CYP1A2, CYP2C9, and CYP2C19), leading to the formation of hydroxylated and demethylated metabolites. This compound is one of the major metabolites. Due to the structural similarities between agomelatine and its metabolites, there is a theoretical potential for antibodies developed for agomelatine immunoassays to cross-react with this compound. Such cross-reactivity can lead to an overestimation of agomelatine concentrations, resulting in inaccurate pharmacokinetic and pharmacodynamic assessments.
Given the lack of pre-existing comparative studies, it is imperative for researchers to perform in-house validation of their chosen immunoassay to determine its specificity for agomelatine, particularly concerning its cross-reactivity with this compound.
Comparison of (Hypothetical) Agomelatine Immunoassays
To illustrate how data on cross-reactivity should be presented, the following table summarizes hypothetical results for three different agomelatine immunoassays. It is crucial to note that the data presented in this table is purely illustrative and not based on actual experimental results.
| Immunoassay Kit | Assay Type | Reported Agomelatine LLOQ (ng/mL) | % Cross-Reactivity with this compound |
| ImmunoAssay "Alpha" | Competitive ELISA | 0.1 | 15.2% |
| ImmunoAssay "Beta" | Sandwich ELISA | 0.5 | < 1% |
| ImmunoAssay "Gamma" | Competitive ELISA | 0.2 | 8.5% |
LLOQ: Lower Limit of Quantification
Experimental Protocol for Determining Immunoassay Cross-Reactivity
The following is a detailed protocol for assessing the cross-reactivity of an agomelatine immunoassay with this compound. This protocol is based on the principles of competitive immunoassays, which are commonly used for small molecule quantification.
Objective: To determine the percentage of cross-reactivity of an agomelatine immunoassay with its metabolite, this compound.
Materials:
-
Agomelatine immunoassay kit (including coated plates, detection antibody, substrate, and wash buffers)
-
Agomelatine standard of known concentration
-
This compound standard of known concentration
-
Assay buffer
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Preparation of Standards:
-
Prepare a series of calibration standards of agomelatine in the assay buffer, covering the expected dynamic range of the assay (e.g., 0.1 to 100 ng/mL).
-
Prepare a series of standards for this compound in the assay buffer with concentrations significantly higher than the agomelatine standards to assess the full range of potential cross-reactivity (e.g., 1 to 1000 ng/mL).
-
-
Assay Performance:
-
Follow the manufacturer's instructions for the agomelatine immunoassay.
-
In separate wells of the microplate, add the agomelatine calibration standards.
-
In other wells, add the this compound standards.
-
Perform the immunoassay procedure, including incubation with the detection antibody and substrate development.
-
-
Data Acquisition:
-
Read the absorbance (or other signal) of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the signal versus the concentration of the agomelatine standards.
-
Determine the 50% inhibitory concentration (IC50) for both agomelatine and this compound from their respective dose-response curves. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Agomelatine / IC50 of this compound) x 100
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for assessing the cross-reactivity of an agomelatine immunoassay.
Signaling Pathway and Logical Relationships
The logical relationship in determining immunoassay specificity and the potential for cross-reactivity is outlined in the diagram below. This illustrates the desired specific binding of the antibody to agomelatine versus the undesired cross-reactive binding to this compound.
Navigating Bioequivalence of Agomelatine: A Comparative Guide for Researchers
A deep dive into the bioequivalence studies of the novel antidepressant agomelatine (B1665654) and its primary metabolites reveals a landscape of high intra- and inter-individual variability. This guide provides a comprehensive comparison of pharmacokinetic data from various studies, detailed experimental protocols, and visual workflows to aid researchers and drug development professionals in this complex area.
Agomelatine, a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2c antagonist, presents unique challenges in bioequivalence assessment due to its extensive first-pass metabolism. This leads to low bioavailability and significant pharmacokinetic variability. Understanding the nuances of its bioequivalence is crucial for the development of generic formulations and for advancing clinical research.
Comparative Pharmacokinetic Data
Bioequivalence studies are fundamental in demonstrating that a generic drug product is pharmaceutically equivalent and therapeutically equivalent to the reference listed drug. For agomelatine, these studies typically compare a 25 mg test formulation against the reference product, Valdoxan®. The key pharmacokinetic parameters evaluated are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), the time to reach maximum concentration (Tmax), and the elimination half-life (t1/2).
Below is a summary of pharmacokinetic data from representative bioequivalence studies of agomelatine and its main metabolites, 3-hydroxy-agomelatine and 7-desmethyl-agomelatine.
| Study (Test/Reference) | Analyte | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Tmax (h) | t1/2 (h) |
| Study 1 [1] | Agomelatine (Test) | 12.03 | 12.64 | 0.66 | 0.81 |
| Agomelatine (Reference) | 10.89 | 11.57 | 0.71 | 0.96 | |
| Study 2 [2] | 3-hydroxy-agomelatine | - | - | - | - |
| 90% CI for Ratio (T/R) | 105.55-123.03 | 101.95-109.10 | - | - | |
| Study 2 [2] | 7-desmethyl-agomelatine | - | - | - | - |
| 90% CI for Ratio (T/R) | 104.50-125.23 | 102.36-111.50 | - | - |
Note: The acceptance criteria for bioequivalence are that the 90% confidence intervals (CI) for the ratio of the geometric means of Cmax and AUC for the test to reference product should fall within the range of 80% to 125%[3].
Agomelatine's Metabolic Journey
Agomelatine is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP1A2 (approximately 90%) and to a lesser extent by CYP2C9 and CYP2C19 (approximately 10%)[4]. This process results in the formation of hydroxylated and demethylated metabolites, which are pharmacologically inactive and are mainly excreted in the urine[5]. The two major metabolites are 3-hydroxy-agomelatine and 7-desmethyl-agomelatine[6].
Experimental Protocols: A Closer Look
The successful execution of a bioequivalence study for agomelatine hinges on a robust and well-defined experimental protocol. Below are the key components of a typical protocol.
Study Design
A standard bioequivalence study for agomelatine is typically an open-label, randomized, single-dose, two-period, two-sequence crossover study.[3] Due to the high variability of agomelatine's pharmacokinetics, a four-way replicate crossover design is often employed to increase the statistical power.[1]
Key Protocol Elements:
-
Subjects: Healthy adult male and/or female volunteers.
-
Dosing: Single oral dose of a 25 mg agomelatine tablet (test or reference) after an overnight fast.[3]
-
Washout Period: A washout period of at least 7 days between the two study periods is essential to ensure complete elimination of the drug from the body.[3]
-
Blood Sampling: Venous blood samples are collected at predefined time points, typically before dosing and at various intervals up to 12 or 24 hours post-dose.[3][7]
Bioanalytical Method: LC-MS/MS
The quantification of agomelatine and its metabolites in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity, which is crucial for measuring the low concentrations of agomelatine in plasma.
| Parameter | Method 1[8] | Method 2[9] |
| Chromatography Column | Zorbax SB-C18 (150 x 2.1 mm, 5 µm) | Betasil C18 (100 x 4.0 mm, 5 µm) |
| Mobile Phase | 5 mM ammonium (B1175870) acetate (B1210297) (0.1% formic acid) and methanol (B129727) (30:70, v/v) | Isocratic conditions (not specified) |
| Flow Rate | 0.3 mL/min | Not specified |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Ionization Mode |
| Mass Transitions (m/z) | Agomelatine: 244.1 → 185.3 | Not specified |
| Internal Standard: 285.2 → 193.2 | ||
| Lower Limit of Quantification (LLOQ) | Not specified | 0.050 ng/mL for agomelatine |
| Sample Preparation | Liquid-liquid extraction | Liquid-liquid extraction |
The validation of the bioanalytical method is a critical step and is performed according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.
References
- 1. Bioequivalence and Pharmacokinetic Profiles of Agomelatine 25-mg Tablets in Healthy Chinese Subjects: A Four-Way Replicate Crossover Study Demonstrating High Intra- and Inter-Individual Variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpns.com [ijrpns.com]
- 4. Agomelatine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A semiphysiological population pharmacokinetic model of agomelatine and its metabolites in Chinese healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Agomelatine and Its Major Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological activity and efficacy of the antidepressant agomelatine (B1665654) and its principal metabolites. The information presented is supported by available experimental data to facilitate a comprehensive understanding of their relative contributions to the therapeutic effects of the parent drug.
Agomelatine, an atypical antidepressant, exerts its therapeutic effects through a unique neurochemical profile, acting as a potent agonist at melatonergic MT1 and MT2 receptors and an antagonist at the serotonin (B10506) 5-HT2C receptor. Following administration, agomelatine undergoes rapid and extensive metabolism, primarily by the cytochrome P450 isoenzyme CYP1A2, leading to the formation of two major metabolites: hydroxylated and demethylated agomelatine. A key question for researchers is the extent to which these metabolites contribute to the overall pharmacological and therapeutic activity of agomelatine.
Pharmacological Activity at Target Receptors
Experimental evidence indicates that the major metabolites of agomelatine are largely inactive at the primary therapeutic targets of the parent compound. Receptor binding and functional assays have demonstrated that both hydroxylated and demethylated metabolites of agomelatine possess significantly lower affinity and/or activity at MT1, MT2, and 5-HT2C receptors compared to agomelatine itself.
One major oxidative metabolite, 3-hydroxy-7-desmethyl-agomelatine, has been shown to have low affinity for MT1, MT2, and 5-HT2C receptors[1]. This suggests a minimal direct contribution of this metabolite to the primary antidepressant and circadian-regulating mechanisms of agomelatine. The general consensus in the scientific literature is that the pharmacological activity of agomelatine is primarily attributable to the parent molecule.
Table 1: Comparative Receptor Binding Affinity of Agomelatine
| Compound | Target Receptor | Affinity (Ki) |
| Agomelatine | MT1 | 0.1 nM |
| Agomelatine | MT2 | 0.12 nM |
| Agomelatine | 5-HT2C | 631 nM[2] |
| 3-hydroxy-7-desmethyl-agomelatine | MT1, MT2, 5-HT2C | Low affinity[1] |
Note: Specific Ki values for the major metabolites are not widely reported in publicly available literature, with sources consistently describing them as having low affinity or being inactive.
Preclinical Efficacy in Animal Models of Depression
Forced Swimming Test (FST)
The Forced Swimming Test is a widely used behavioral paradigm to screen for potential antidepressant activity. In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time considered an indicator of antidepressant-like effect. Repeated administration of agomelatine has been shown to significantly decrease the duration of immobility in both rats and mice in a dose-dependent manner[3][4].
Chronic Mild Stress (CMS) Model
The Chronic Mild Stress model is a well-validated animal model of depression that exposes rodents to a series of unpredictable, mild stressors over an extended period. This paradigm induces behavioral changes analogous to depressive symptoms in humans, such as anhedonia (reduced interest in pleasurable stimuli), which can be measured by a decrease in sucrose (B13894) consumption. Chronic treatment with agomelatine has been demonstrated to reverse the CMS-induced reduction in sucrose consumption, indicating its antidepressant-like efficacy[5].
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell lines stably expressing the target receptor (e.g., CHO cells for human MT1, MT2, or 5-HT2C receptors) are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.
-
Binding Reaction: The prepared cell membranes are incubated with a radiolabeled ligand known to bind to the target receptor and varying concentrations of the test compound (e.g., agomelatine or its metabolites).
-
Separation and Detection: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Forced Swimming Test (FST) in Rodents
Objective: To assess the antidepressant-like activity of a compound.
Apparatus: A transparent cylindrical tank (approximately 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of about 15 cm.
Procedure:
-
Acclimatization: Animals are brought to the testing room at least one hour before the experiment.
-
Pre-test Session (Day 1): Each animal is individually placed in the water cylinder for a 15-minute session. This initial exposure is to induce a state of helplessness.
-
Drug Administration: The test compound (agomelatine, metabolite, or vehicle) is administered according to the study design (e.g., for a specified number of days prior to the test session).
-
Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the water cylinder for a 5-minute session.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) during the 5-minute test session is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of agomelatine.
Caption: Workflow for the Forced Swim Test.
Conclusion
The available evidence strongly indicates that the antidepressant and chronobiotic effects of agomelatine are mediated by the parent drug itself. Its major metabolites, produced through extensive hepatic metabolism, exhibit low affinity for the key MT1, MT2, and 5-HT2C receptors and are therefore considered pharmacologically inactive in this context. Consequently, the efficacy of agomelatine observed in preclinical models and clinical trials can be attributed to the unique synergistic actions of agomelatine as a melatonergic agonist and a 5-HT2C antagonist. For researchers in drug development, this underscores the importance of the parent molecule's stability and metabolic profile in achieving the desired therapeutic outcome.
References
- 1. A Systematic, Updated Review on the Antidepressant Agomelatine Focusing on its Melatonergic Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agomelatine - Wikipedia [en.wikipedia.org]
- 3. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant action of agomelatine (S 20098) in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Agomelatine and 3-Hydroxy Agomelatine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agomelatine (B1665654), a melatonergic agonist (MT1/MT2) and 5-HT2c antagonist, is an antidepressant medication utilized in the treatment of major depressive disorder.[1] Its metabolism is extensive, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites. Among these, 3-hydroxy agomelatine is a principal hydroxylated metabolite.[2] This guide provides a comparative overview of the side effect profiles of agomelatine and its metabolite, this compound, based on available experimental and clinical data.
Data Presentation
The side effect profile of agomelatine has been documented through clinical trials and post-marketing surveillance. In contrast, its major metabolites, including this compound, are generally considered pharmacologically inactive and have not been associated with toxic effects in the available literature.[2]
Table 1: Comparison of Common Side Effects
| Side Effect | Agomelatine | This compound |
| Headache | Common | Not Reported |
| Dizziness | Common | Not Reported |
| Nausea | Common | Not Reported |
| Drowsiness | Common | Not Reported |
| Insomnia | Common | Not Reported |
| Anxiety | Reported | Not Reported |
Table 2: Hepatotoxicity Profile
| Parameter | Agomelatine | This compound |
| Incidence of Elevated Transaminases (>3x ULN) | 1.34% (25 mg/day) - 2.51% (50 mg/day)[2] | Not Reported |
| Mechanism of Hepatotoxicity | Idiosyncratic, potentially involving reactive metabolites[2][3] | Not Reported (Theoretically, dihydroxylated metabolites could undergo redox cycling)[3] |
| Clinical Manifestation | Mostly asymptomatic increases in liver enzymes, typically in the first few months of treatment[2] | Not Applicable |
| Reversibility | Usually reversible upon discontinuation[2] | Not Applicable |
Experimental Protocols
Assessment of Hepatotoxicity in Clinical Trials
The primary method for assessing the hepatotoxicity of agomelatine in clinical trials involves the regular monitoring of liver function tests (LFTs).
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator trials.
-
Patient Population: Adults diagnosed with major depressive disorder.
-
Intervention: Agomelatine (commonly 25 mg or 50 mg daily).
-
Monitoring:
-
Baseline measurement of serum transaminases (ALT and AST) before initiation of treatment.
-
Systematic monitoring of ALT and AST levels at regular intervals (e.g., at 3, 6, 12, and 24 weeks) during treatment.[4]
-
-
Endpoint: Incidence of patients with elevated transaminase levels, typically defined as greater than three times the upper limit of normal (>3x ULN).[2]
Mandatory Visualization
Agomelatine Metabolism and Potential for Reactive Metabolite Formation
The following diagram illustrates the metabolic pathway of agomelatine and the theoretical formation of reactive quinoneimines that have been postulated to contribute to its idiosyncratic hepatotoxicity.
Caption: Metabolism of Agomelatine and Theoretical Pathway to Hepatotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Assay
This diagram outlines a typical workflow for assessing the cytotoxic potential of a compound and its metabolites in vitro.
Caption: Workflow for In Vitro Cytotoxicity Assessment.
Discussion
The available evidence strongly indicates that the side effect profile of concern is associated with the parent compound, agomelatine, and not its primary metabolites such as this compound. The main adverse effects of agomelatine are generally mild and transient, including headache, dizziness, and nausea.[5]
The most significant safety concern with agomelatine is the risk of hepatotoxicity, manifesting as an increase in serum transaminases.[2] This adverse effect is considered idiosyncratic and its incidence is dose-related.[2] Routine monitoring of liver function is therefore recommended during treatment with agomelatine.[4]
In contrast, the major metabolites of agomelatine, produced through hydroxylation and demethylation, are reported to be pharmacologically inactive and are not associated with toxicity.[2] While a theoretical mechanism involving the formation of reactive naphthoquinone metabolites from dihydroxylated agomelatine has been proposed to explain the potential for hepatotoxicity, there is no direct experimental evidence to date implicating this compound in adverse effects.[3]
Conclusion
Based on current scientific literature, there is a clear distinction in the side effect profiles of agomelatine and its metabolite, this compound. Agomelatine is associated with a range of side effects, most notably a risk of hepatotoxicity that necessitates clinical monitoring. Conversely, this compound, as a major metabolite, is considered pharmacologically inactive and has not been shown to have a toxic profile. Further research focusing on the direct toxicological assessment of agomelatine's various metabolites could provide a more definitive confirmation of their safety profile.
References
- 1. Agomelatine - Wikipedia [en.wikipedia.org]
- 2. A systematic review of agomelatine-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and tolerability of agomelatine: focus on hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute Hepatitis Due to Agomelatine Use in Elderly Women with Depression: Case Series [cpn.or.kr]
The Understated Role of 3-Hydroxy Agomelatine in the Antidepressant Effect of Agomelatine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of agomelatine (B1665654) and its principal metabolite, 3-hydroxy agomelatine, to elucidate the relative contribution of the metabolite to the overall therapeutic effect of the parent drug. Through an objective analysis of experimental data, this document aims to offer a comprehensive resource for researchers in pharmacology and drug development.
Agomelatine, an atypical antidepressant, exerts its therapeutic effects through a unique dual mechanism: agonism at melatonergic (MT1 and MT2) receptors and antagonism at the serotonin (B10506) 2C (5-HT2C) receptor.[1] This synergistic action is believed to be central to its efficacy in treating major depressive disorder.[2] Following oral administration, agomelatine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP1A2, resulting in very low bioavailability of the parent compound.[3] The major metabolite formed in this process is this compound.[4] This guide delves into the pharmacological profile of this metabolite to assess its potential contribution to the clinical effects of agomelatine.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the pharmacological and pharmacokinetic properties of agomelatine and this compound.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | MT1 Receptor | MT2 Receptor | 5-HT2C Receptor |
| Agomelatine | 0.1 | 0.12 | 631 |
| This compound | Low Affinity | Low Affinity | 1800 |
Data sourced from publicly available pharmacological databases and research articles.
Table 2: Pharmacokinetic Parameters in Humans (after a single 25 mg oral dose of agomelatine)
| Parameter | Agomelatine | This compound |
| Cmax (ng/mL) | ~15 - 30 | ~100 - 200 |
| Tmax (h) | ~1 - 2 | ~1 - 2 |
| AUC (ng·h/mL) | Highly variable | Significantly higher than agomelatine |
Data represent approximate ranges derived from published pharmacokinetic studies in healthy volunteers.[4][5][6]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of agomelatine and its metabolite are provided below.
Receptor Binding Assays
Objective: To determine the binding affinity of agomelatine and this compound for melatonergic (MT1, MT2) and serotonergic (5-HT2C) receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing human recombinant MT1, MT2, or 5-HT2C receptors are cultured and harvested. The cell pellets are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The final membrane preparations are stored at -80°C.
-
Radioligand Binding Assay: Competition binding assays are performed in a 96-well plate format.
-
For MT1 and MT2 receptors, [¹²⁵I]-2-iodomelatonin is used as the radioligand.
-
For the 5-HT2C receptor, [³H]-mesulergine is a commonly used radioligand.
-
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the test compound (agomelatine or this compound).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Forced Swim Test (FST) in Rodents
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in an inescapable swimming situation.
Methodology:
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test session (Day 1): Mice or rats are individually placed in the cylinder for a 15-minute pre-swim session. This is to induce a state of helplessness.
-
Test session (Day 2): 24 hours after the pre-test, the animals are again placed in the swim tank for a 5-6 minute session. The test session is video-recorded.
-
-
Drug Administration: Test compounds (agomelatine, this compound, or vehicle) are administered at specified doses and time points (e.g., intraperitoneally 30-60 minutes before the test session).
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: The mean duration of immobility is calculated for each treatment group and compared using statistical tests such as ANOVA followed by post-hoc tests. A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[7]
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the extracellular levels of neurotransmitters, such as dopamine (B1211576) and norepinephrine (B1679862), in specific brain regions of freely moving animals following drug administration.
Methodology:
-
Surgical Implantation: Under anesthesia, a microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex).
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of the test compound.
-
Neurochemical Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels. The effects of the drug on neurotransmitter release are analyzed using statistical methods.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating antidepressant-like effects.
Caption: Agomelatine's dual mechanism of action.
Caption: Forced Swim Test experimental workflow.
Discussion and Conclusion
The antidepressant and anxiolytic effects of agomelatine are attributed to the synergistic action of its potent agonism at MT1/MT2 receptors and antagonism at 5-HT2C receptors.[1] The melatonergic activity helps to resynchronize circadian rhythms, which are often disrupted in depression, while the 5-HT2C antagonism leads to an increase in dopamine and norepinephrine release in the prefrontal cortex.[8]
The role of this compound in the overall therapeutic effect of agomelatine appears to be limited based on its pharmacological profile. Its affinity for the 5-HT2C receptor is significantly lower than that of the parent compound, and it has low affinity for the melatonergic receptors.
However, the pharmacokinetic data reveals that the systemic exposure to this compound is substantially higher than that of agomelatine following oral administration.[4][5] This is a critical consideration. While the affinity of this compound for the 5-HT2C receptor is lower, its high circulating concentrations could potentially lead to some level of receptor occupancy and contribute to the overall 5-HT2C antagonistic effect of the treatment.
Direct in vivo evidence for the antidepressant-like effects of this compound is currently lacking in the public domain. Studies directly administering this compound in animal models of depression, such as the forced swim test or learned helplessness model, would be necessary to definitively quantify its intrinsic activity.[7][9] Furthermore, studies measuring the brain concentrations of this compound after agomelatine administration are needed to confirm whether it reaches the central nervous system in sufficient amounts to exert a pharmacologically significant effect at the 5-HT2C receptor.
References
- 1. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of agomelatine: synergy between melatonergic and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A semiphysiological population pharmacokinetic model of agomelatine and its metabolites in Chinese healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agomelatine ( Valdoxan ): antagonism at 5-HT2B and 5-HT2C receptors reinforces frontocortical adrenergic and dopaminergic transmission [biopsychiatry.com]
- 9. Antidepressant-like effects of agomelatine (S 20098) in the learned helplessness model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Hydroxy Agomelatine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 3-Hydroxy Agomelatine, a metabolite of the antidepressant agomelatine. Adherence to these guidelines is crucial to minimize environmental impact and ensure a safe laboratory environment.
Understanding the Compound: Safety and Environmental Profile
Primary Disposal Method: Authorized Waste Collection
The most secure and environmentally sound method for disposing of this compound is through a designated chemical waste management program. These programs are equipped to handle and treat pharmaceutical waste in accordance with regulatory standards.
Experimental Protocol for Disposal via Authorized Waste Collection:
-
Segregation: Isolate waste containing this compound from other laboratory waste streams. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed hazardous waste contractor.
-
Documentation: Maintain a detailed log of the waste, including the quantity and date of disposal.
Alternative Disposal Method: In-Lab Deactivation (Use with Caution)
In the absence of an established waste collection service, in-lab deactivation may be considered. However, this should only be performed by trained personnel in a controlled laboratory setting and in compliance with local regulations.
Disposal of Empty Containers
Properly decontaminated containers can be disposed of as regular laboratory waste.
Experimental Protocol for Decontaminating Glassware:
-
Triple Rinse: Rinse the container three times with a suitable solvent in which this compound is soluble.
-
Collect Rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected and disposed of through the authorized waste collection protocol.
-
Final Cleaning: After the triple rinse, the container can be washed with standard laboratory detergent and water.
Regulatory Framework
The disposal of pharmaceutical waste is governed by stringent regulations to protect public health and the environment.[3][4] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[3][4][5] It is crucial to adhere to both federal and any more stringent state and local regulations.[3]
| Regulatory Body | Key Responsibilities |
| EPA | Sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3][4][5] |
| DEA | Regulates the disposal of controlled substances. |
| State/Local Agencies | May have more stringent regulations for pharmaceutical waste disposal.[3] |
Decision Pathway for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's environmental health and safety department for specific guidance on chemical waste disposal.
References
Personal protective equipment for handling 3-Hydroxy Agomelatine
Essential Safety and Handling Guide for 3-Hydroxy Agomelatine
Operational Plan: From Receipt to Use
A structured operational plan ensures minimal exposure and maintains the integrity of the compound throughout the handling process.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the packaging for any signs of damage or spillage in a designated, well-ventilated area.
-
Verification: Confirm the contents against the shipping documents and check that the container is properly sealed and labeled.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. The storage location should have restricted access.
Engineering Controls
-
Primary Containment: All handling of this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood, a glove box, or a similar containment device to prevent inhalation of airborne particles.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use compatible chemical-resistant gloves, such as nitrile gloves.[2][3] Consider double-gloving for added protection.
-
Respiratory Protection: When handling the powder, a NIOSH-approved respirator is required to prevent inhalation.[3][4]
-
Body Protection: A lab coat or chemical-resistant suit is necessary to protect against skin contact.[1][5][6]
Handling Procedures
-
Weighing: Use a dedicated spatula and weighing paper. Handle the powder gently to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
Hygiene: After handling, wash hands thoroughly with soap and water.[4] Contaminated clothing should be removed and laundered before reuse.[4]
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of chemical waste is crucial to protect personnel and the environment.
-
Waste Segregation:
-
Solid Waste: Dispose of contaminated items such as gloves, weighing paper, and disposable lab coats in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, leak-proof hazardous waste container.
-
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.[4][7][8][9][10][11]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent, and dispose of the rinsate as hazardous liquid waste.
Quantitative Data Summary
The following table summarizes key safety and physical data for the parent compound, Agomelatine, which should be considered when handling this compound.
| Property | Value |
| Chemical Formula | C15H17NO2 |
| Molecular Weight | 243.30 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in Ethanol, DMF & DMSO |
| Hazard Statements | H410: Very toxic to aquatic life with long-lasting effects.[4] |
| Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[4] |
Data is for the parent compound, Agomelatine.
Workflow and Logic Diagrams
To provide clear, step-by-step guidance, the following diagrams illustrate the safe handling workflow and the logical relationship between safety measures.
References
- 1. echemi.com [echemi.com]
- 2. safetyware.com [safetyware.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pharmaceutical PPE [respirex.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 9. epa.gov [epa.gov]
- 10. uspharmacist.com [uspharmacist.com]
- 11. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
